molecular formula C30H50O2 B1156467 Olean-12-ene-3,11-diol CAS No. 5282-14-4

Olean-12-ene-3,11-diol

Cat. No.: B1156467
CAS No.: 5282-14-4
M. Wt: 442.728
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11alpha-Hydroxy-beta-amyrin is a pentacyclic triterpenoid derivative of the well-studied compound beta-amyrin, with a molecular formula of C30H50O2 . This chemical is characterized by the introduction of a hydroxyl group at the 11alpha position on the oleanane skeletal framework of beta-amyrin . In plant biosynthesis, beta-amyrin serves as the fundamental precursor to a range of bioactive compounds, including oleanolic acid . As a hydroxylated analog, 11alpha-Hydroxy-beta-amyrin is therefore of significant interest as a biochemical intermediate for research into the biosynthesis of complex triterpenoids and saponins. Studies on related triterpenoids, such as the mixture of alpha- and beta-amyrin, have demonstrated potential antinociceptive and anti-inflammatory properties in experimental models, which are believed to occur through interaction with cannabinoid receptors (CB1 and CB2) and the inhibition of pro-inflammatory pathways . Researchers can utilize this compound as a standard or starting material for investigating similar mechanisms, metabolic pathways, and structure-activity relationships. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20-24,31-32H,9-16,18H2,1-8H3/t20-,21+,22-,23-,24+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUHIKQRNDOKCZ-JABDUKPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C2C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=C[C@H]([C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)[C@@H]1CC(CC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on Olean-12-ene-3,11-diol: Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class of natural products. Triterpenoids are a diverse group of compounds widely distributed in the plant kingdom and are known to exhibit a broad spectrum of biological activities. This compound, with its characteristic oleanane skeleton and hydroxyl groups at positions 3 and 11, has garnered interest for its potential pharmacological effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological signaling pathways.

Natural Sources

This compound has been identified in a select number of plant species. The primary sources reported in the literature are summarized in the table below. While the presence of this compound has been confirmed in these species, quantitative data on its abundance is limited.

Plant SpeciesFamilyPart(s) Used
Celastrus angulatusCelastraceaeNot specified
Onychium japonicumPteridaceaeHerbs
Garcinia vilersianaClusiaceaeBark

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. While specific, detailed protocols for this particular compound are not extensively documented in publicly available literature, a general workflow can be constructed based on the isolation of oleanane-type triterpenoids from the identified plant genera.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and purification of this compound from plant material.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried and Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Hexane (B92381) or Methanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc_analysis TLC Analysis fractions->tlc_analysis pooled_fractions Pooled Fractions tlc_analysis->pooled_fractions prep_hplc Preparative HPLC (C18 Column) pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Generalized workflow for the isolation of this compound.
Detailed Experimental Protocols

1. Extraction from Garcinia vilersiana Bark:

While a complete, step-by-step protocol is not available, the initial extraction step has been described. The bark of Garcinia vilersiana is subjected to extraction with hexane.[1] This suggests that this compound has relatively low polarity.

  • Plant Material Preparation: The bark of Garcinia vilersiana should be air-dried and ground into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered bark is then extracted with n-hexane, likely using a Soxhlet apparatus or maceration at room temperature. This process yields a crude hexane extract containing a mixture of compounds, including this compound.

2. Chromatographic Purification (General Protocol):

Following extraction, the crude extract is subjected to chromatographic techniques to isolate the target compound. A general approach for the purification of oleanane-type triterpenoids is as follows:

  • Column Chromatography: The crude hexane extract is typically subjected to column chromatography on silica (B1680970) gel. A solvent gradient of increasing polarity is used to elute the compounds. For oleanane diols, a common solvent system would be a gradient of n-hexane and ethyl acetate.

    • The column is packed with silica gel in n-hexane.

    • The crude extract is loaded onto the column.

    • Elution is started with 100% n-hexane, and the polarity is gradually increased by adding ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualized using an appropriate staining reagent (e.g., ceric sulfate (B86663) spray followed by heating).

    • Fractions containing the compound of interest (identified by its Rf value) are pooled together.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity (>98%), preparative HPLC is often employed.

    • A reversed-phase C18 column is commonly used.

    • The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, run in an isocratic or gradient mode.

    • The eluent is monitored with a UV detector (if the compound has a chromophore) or a refractive index detector.

    • The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the yield and purity of this compound isolated from its natural sources. This represents a significant data gap in the scientific literature.

Potential Signaling Pathway

Preliminary evidence suggests that this compound may exert its biological effects through the modulation of specific signaling pathways. One study has indicated a potential antilipemic effect mediated via the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to a variety of extracellular stimuli, including stress, and plays a significant role in inflammation and metabolism. The potential interaction of this compound with this pathway is a promising area for further research.

G Olean_diol This compound p38MAPK p38 MAPK Olean_diol->p38MAPK Activates Cell_Membrane Cell Membrane Downstream_Effectors Downstream Effectors p38MAPK->Downstream_Effectors Phosphorylates Biological_Response Antilipemic Effect Downstream_Effectors->Biological_Response Leads to

Proposed signaling pathway of this compound.

Conclusion

This compound is a naturally occurring triterpenoid with identified sources in Celastrus angulatus, Onychium japonicum, and Garcinia vilersiana. While the general principles for its isolation are understood, detailed experimental protocols and quantitative data remain scarce in the available literature. This highlights an opportunity for further research to optimize extraction and purification methods and to quantify the abundance of this compound in its natural sources. The potential link to the p38 MAPK signaling pathway provides a foundation for future investigations into its mechanism of action and therapeutic potential, particularly in the context of metabolic disorders. Further studies are warranted to fully elucidate the pharmacological profile of this compound and to explore its viability as a lead compound in drug development.

References

"chemical structure and stereochemistry of Olean-12-ene-3,11-diol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and biological activities of Olean-12-ene-3,11-diol. It includes detailed experimental protocols for its isolation and summarizes key quantitative data.

Chemical Structure and Stereochemistry

This compound, also known by its synonyms 11α-Hydroxy-β-amyrin and (3β,11α)-Olean-12-ene-3,11-diol, is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family.[1] Its chemical structure is characterized by a five-ring system with a double bond between carbons 12 and 13, and hydroxyl groups at positions 3 and 11.

The definitive stereochemistry of the molecule has been confirmed as (3β,11α) through single-crystal X-ray diffraction analysis.[1] The IUPAC name for this compound is (3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol.[2]

Key Structural Features:

  • Core Skeleton: Oleanane

  • Functional Groups: Two hydroxyl (-OH) groups, one double bond (C=C)

  • Stereochemistry: The hydroxyl group at the C-3 position is in the β-configuration (equatorial), and the hydroxyl group at the C-11 position is in the α-configuration.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic data for this compound is presented below. This data is crucial for its identification and characterization.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₃₀H₅₀O₂[3]
Molecular Weight 442.72 g/mol [3]
CAS Number 5282-14-4[4]
Appearance White amorphous powder[1]

Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

ProtonChemical Shift (δ, ppm)
H-33.23 (dd, J = 11.2, 4.8 Hz)
H-114.19 (dd, J = 10.0, 4.8 Hz)
H-125.30 (d, J = 4.4 Hz)
CH₃0.78, 0.83, 0.93, 0.95, 0.99, 1.01, 1.15, 1.35 (all s)
Data sourced from Tian et al., 2012.[1]

Table 3: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)CarbonChemical Shift (δ, ppm)
138.71626.5
227.21732.6
379.01849.3
438.81941.7
555.22031.1
618.42134.8
732.62237.2
841.72328.1
960.52415.6
1037.22516.8
1168.92618.7
12128.52726.0
13138.82828.8
1444.52933.3
1526.03023.6
Data sourced from Tian et al., 2012.[1]

Experimental Protocols

Isolation from Celastrus orbiculatus

The following protocol for the isolation of this compound is based on the methodology described by Tian et al. (2012).[1]

Workflow for Isolation:

G start Air-dried and powdered shell of Celastrus orbiculatus (5 kg) extraction Extraction with 95% ethanol (B145695) (3 x 15 L) at room temperature start->extraction concentration Concentration of the extract under reduced pressure extraction->concentration suspension Suspension of the residue in water concentration->suspension partition Partitioning with petroleum ether, ethyl acetate (B1210297), and n-butanol suspension->partition ethyl_acetate_fraction Ethyl acetate fraction partition->ethyl_acetate_fraction column_chromatography Silica (B1680970) gel column chromatography (petroleum ether-acetone gradient) ethyl_acetate_fraction->column_chromatography fractions Collection of fractions column_chromatography->fractions purification Repeated column chromatography of selected fractions fractions->purification crystallization Crystallization from acetone (B3395972) purification->crystallization product Pure this compound crystallization->product

Isolation workflow for this compound.

Detailed Steps:

  • Extraction: The air-dried and powdered shells of Celastrus orbiculatus (5 kg) are extracted three times with 15 L of 95% ethanol at room temperature.[1]

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.[1]

  • Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.[1]

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone.[1]

  • Purification: Fractions containing the target compound are combined and further purified by repeated column chromatography.[1]

  • Crystallization: The purified fraction is crystallized from acetone to yield pure this compound.[1]

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects.

Cytotoxic Activity

This triterpenoid has demonstrated significant cytotoxicity against various human cancer cell lines, including Vero, HeLa, SNO, and MCF-7 cells.[1]

Anti-Inflammatory and Cytoprotective Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and cell survival. It can reduce the production of pro-inflammatory cytokines. Furthermore, it has been reported to protect PC12 cells from corticosterone-induced injury through the activation of the PI3K/AKT pathway and to exert an antilipemic effect via the p38MAPK pathway.

PI3K/AKT Signaling Pathway Activation:

G compound This compound pi3k PI3K compound->pi3k activates akt AKT pi3k->akt activates downstream Downstream Effectors akt->downstream activates survival Cell Survival and Protection downstream->survival

Activation of the PI3K/AKT pathway.

p38 MAPK Signaling Pathway Modulation:

G compound This compound p38mapk p38 MAPK compound->p38mapk modulates cellular_response Antilipemic Effect p38mapk->cellular_response

Modulation of the p38 MAPK pathway.

Conclusion

This compound is a well-characterized pentacyclic triterpenoid with defined stereochemistry. The availability of detailed isolation protocols and spectroscopic data facilitates its further investigation. Its demonstrated cytotoxic and anti-inflammatory activities, mediated through key signaling pathways, suggest its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action.

References

An In-depth Technical Guide to the Core Chemical Properties of Olean-12-ene-3,11-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olean-12-ene-3,11-diol is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family.[1] Found in various medicinal plants, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and insights into its biological interactions. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, with the systematic IUPAC name (3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol, is a triterpenoid characterized by a pentacyclic oleanane skeleton.[2] It is a white powder in its isolated form.[1] Key quantitative data for this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol[2]
Synonyms (3β,11α)-Olean-12-ene-3,11-diol; 11α-Hydroxy-β-amyrin; 3β,11α-Dihydroxyoleana-12-ene[3][4]
Chemical Formula C30H50O2[3][5]
Molecular Weight 442.72 g/mol [3][5]
CAS Number 5282-14-4[3][5]
Appearance White Powder[1]
Melting Point Not available[5]
Boiling Point 523.0 ± 50.0 °C at 760 mmHg[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[6]
Natural Sources Onychium japonicum, Celastrus angulatus, Garcinia vilersiana[3][6]

Spectroscopic Data

The structural elucidation of this compound and related oleanane triterpenoids relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
H-3~3.2ddSignal for the proton on the carbon bearing the hydroxyl group in the A-ring.
H-11~4.0-4.5mSignal for the proton on the carbon bearing the second hydroxyl group.
H-12~5.2tCharacteristic signal for the olefinic proton of the olean-12-ene (B1638996) skeleton.
Methyl Protons~0.7 - 1.2sMultiple singlet signals corresponding to the eight methyl groups.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonExpected Chemical Shift (δ, ppm)
C-3~79.0
C-11~68.0 - 75.0
C-12~122.0
C-13~145.0
Methyl Carbons~15.0 - 33.0
Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. The expected molecular ion peak [M]+ would be observed at m/z 442.72.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and alkene (C=C) functional groups.

Table 4: Predicted IR Spectral Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
C-H stretch (alkane)2850-3000
C=C stretch (alkene)~1650
C-O stretch (hydroxyl)1000-1260

Experimental Protocols

Isolation from Natural Sources

This compound has been isolated from several plant species, including Onychium japonicum and Garcinia vilersiana.[3][6] A general protocol for the isolation of triterpenoids from plant material is outlined below.

General Isolation Workflow

G A Plant Material (e.g., dried and powdered) B Solvent Extraction (e.g., Hexane (B92381), Ethanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Fractionation (e.g., Column Chromatography on Silica (B1680970) Gel) D->E F Purified Fractions E->F G Recrystallization F->G H Pure this compound G->H

Caption: General workflow for the isolation of this compound.

Detailed Methodology (Example based on triterpenoid isolation):

  • Extraction: The dried and powdered plant material is subjected to extraction with a nonpolar solvent such as hexane to isolate lipophilic compounds, including triterpenoids.[6]

  • Fractionation: The resulting crude extract is then subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

  • Purification: Fractions containing the compound of interest, as monitored by Thin Layer Chromatography (TLC), are combined. Further purification can be achieved by repeated chromatography or recrystallization to yield pure this compound.

Chemical Synthesis

A plausible synthetic route to this compound can be envisioned starting from the more readily available oleanolic acid.

Proposed Synthesis Workflow

G A Oleanolic Acid B Reduction of Carboxylic Acid (e.g., with LiAlH4) A->B C Erythrodiol (Olean-12-ene-3,28-diol) B->C D Selective Protection of C-28 Hydroxyl C->D E Protected Intermediate D->E F Oxidation at C-11 E->F G 11-oxo Intermediate F->G H Reduction of C-11 Ketone G->H I Protected Olean-12-ene-3,11,28-triol H->I J Deprotection of C-28 Hydroxyl I->J K This compound J->K

Caption: Proposed synthetic pathway to this compound.

Signaling Pathway Interactions

Preliminary studies suggest that this compound may exert its biological effects through the modulation of key signaling pathways, including the PI3K/Akt and p38 MAPK pathways.

PI3K/Akt Signaling Pathway

This compound has been reported to protect PC12 cells against corticosterone-induced injury through the activation of the PI3K/Akt pathway.[4] Activation of this pathway generally promotes cell survival and proliferation.

PI3K/Akt Signaling Pathway Activation

G cluster_0 cluster_1 Olean This compound RTK Receptor Tyrosine Kinase Olean->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3  phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Response Cell Survival, Growth, Proliferation Downstream->Response

Caption: Activation of the PI3K/Akt pathway by this compound.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. This compound has been suggested to exert antilipemic effects via the p38 MAPK pathway. The exact mechanism of interaction (activation or inhibition) requires further elucidation.

p38 MAPK Signaling Pathway

G cluster_0 cluster_1 Olean This compound p38 p38 MAPK Olean->p38 Stimuli External Stimuli (e.g., Stress, Cytokines) MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimuli->MAPKKK MKK MKK3/6 MAPKKK->MKK MKK->p38 p_p38 p-p38 (Active) p38->p_p38 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p_p38->TranscriptionFactors Response Cellular Response (e.g., Inflammation, Apoptosis, Antilipemic effects) TranscriptionFactors->Response

Caption: Modulation of the p38 MAPK pathway by this compound.

Conclusion

This compound is a triterpenoid with a well-defined chemical structure and interesting, though not yet fully elucidated, biological activities. This guide has summarized the core chemical properties and provided a framework for its isolation, synthesis, and potential mechanisms of action. Further research is warranted to fully characterize its physical and spectral properties, optimize its synthesis, and explore its therapeutic potential through detailed investigation of its interactions with cellular signaling pathways.

References

An In-depth Technical Guide to Olean-12-ene-3,11-diol: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, has been identified in various plant species and is noted for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details its physicochemical properties, natural sources, and explores its emerging role in modulating key cellular signaling pathways. This document also compiles relevant experimental protocols to facilitate further research and drug development efforts centered on this promising natural product.

Introduction

Pentacyclic triterpenoids are a diverse class of natural products renowned for their wide range of pharmacological activities. Among these, the oleanane scaffold is a common and extensively studied backbone. This compound, a dihydroxylated derivative of this scaffold, has been isolated from several botanical sources and is the subject of ongoing research to elucidate its therapeutic potential. This guide aims to consolidate the current knowledge on this compound for the scientific community.

Discovery and History

The definitive first discovery and isolation of this compound is not definitively documented in a single, seminal publication. However, its presence has been confirmed in several plant species over the years. One of the notable early reports of its isolation is from the bark of Garcinia vilersiana as detailed in a 2000 publication in the journal Phytochemistry[1]. In this study, the hexane (B92381) extract of the bark yielded four triterpenoids, including olean-12-ene-3β,11α-diol, alongside several xanthones[1]. The structure of the compound was elucidated using 1D and 2D NMR techniques[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name (3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol
Molecular Formula C₃₀H₅₀O₂
Molecular Weight 442.72 g/mol
CAS Number 5282-14-4
Appearance White to off-white solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Natural Sources

This compound has been identified as a constituent of the following plant species:

Plant SpeciesFamilyPart(s) of Plant
Garcinia vilersiana ClusiaceaeBark[1]
Celastrus angulatus CelastraceaeHerbs[2]
Onychium japonicum PteridaceaeHerbs[3]

Biological Activity and Signaling Pathways

While extensive, peer-reviewed studies on the specific biological activities of this compound are still emerging, preliminary data and the activities of structurally related oleanane triterpenoids suggest potential in several therapeutic areas. The primary areas of interest are its anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Oleanane triterpenoids are well-documented for their anti-inflammatory properties. While specific studies on this compound are limited, anecdotal evidence from a commercial supplier suggests that the compound may reduce pro-inflammatory cytokines and inhibit the nuclear translocation of nuclear factor-κB (NF-κB) and Smads. The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates & Degrades NF_kB NF-κB (p50/p65) NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocation Olean_12_ene_3_11_diol This compound Olean_12_ene_3_11_diol->IKK_Complex Inhibits? Olean_12_ene_3_11_diol->NF_kB_active Inhibits Translocation? DNA DNA NF_kB_active->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Cytotoxic and Anticancer Activity

Many oleanane triterpenoids exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through the modulation of key signaling pathways. One such pathway is the PI3K/Akt pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer. Anecdotal reports suggest that this compound may protect PC12 cells against corticosterone-induced injury via the activation of the PI3K/Akt pathway. This suggests a potential role in neuroprotection, but also highlights its interaction with this critical pathway, which could be exploited for anticancer effects in different cellular contexts.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β, FOXO) Akt->Downstream_Targets Olean_12_ene_3_11_diol This compound Olean_12_ene_3_11_diol->Akt Activates? Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation Growth_Factor Growth Factor Growth_Factor->RTK

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively published. However, established methods for related oleanane triterpenoids can be adapted.

General Workflow for Isolation and Bioactivity Screening

Experimental_Workflow Plant_Material Plant Material (e.g., Garcinia vilersiana bark) Extraction Solvent Extraction (e.g., Hexane) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (Column Chromatography, HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassays Biological Assays Pure_Compound->Bioassays Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., NO production, Cytokine levels) Bioassays->Anti_inflammatory_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, SRB on cancer cell lines) Bioassays->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for signaling proteins) Bioassays->Mechanism_Studies

Protocol for Isolation from Garcinia vilersiana (Adapted from[1])
  • Extraction: The dried and powdered bark of Garcinia vilersiana is extracted with n-hexane at room temperature. The solvent is then evaporated under reduced pressure to yield a crude hexane extract.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

  • Purification: The combined fractions showing the presence of the target compound are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined.

Protocol for Western Blot Analysis of PI3K/Akt Pathway Proteins
  • Cell Culture and Treatment: Cells are cultured to 70-80% confluency and then treated with this compound at various concentrations and for different time points. A vehicle control is included.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR, GSK3β).

  • Secondary Antibody Incubation and Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion and Future Directions

This compound is a naturally occurring pentacyclic triterpenoid with potential therapeutic applications, particularly in the areas of inflammation and cancer. While its discovery is tied to phytochemical investigations of several plant species, a comprehensive understanding of its biological activities and mechanisms of action is still in its nascent stages. The preliminary evidence suggesting its interaction with the NF-κB and PI3K/Akt signaling pathways warrants further, more rigorous investigation. Future research should focus on the definitive elucidation of its molecular targets, the systematic evaluation of its efficacy in preclinical disease models, and the development of optimized synthetic routes to ensure a sustainable supply for further studies. The information and protocols compiled in this guide provide a solid foundation for researchers to build upon in their exploration of this compound as a potential therapeutic agent.

References

Initial In Vitro Screening of Olean-12-ene-3,11-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening of Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562) with potential therapeutic applications. This document outlines key biological activities, presents available quantitative data, details relevant experimental protocols, and visualizes putative signaling pathways. The information herein is intended to serve as a foundational resource for researchers initiating studies on this compound.

Core Molecular Data

This compound is a naturally occurring triterpenoid belonging to the oleanane (B1240867) class. Its chemical structure is characterized by a five-ring carbon skeleton with hydroxyl groups at positions 3 and 11. This structure contributes to its diverse biological activities.

PropertyValue
IUPAC Name (3S,4aR,6aR,6bS,8aR,11S,12aR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,3,4,4a,5,6,7,8,9,10,11,12a,13,14-hexadecahydropicene-3,11-diol
Molecular Formula C₃₀H₅₀O₂
Molecular Weight 442.72 g/mol
CAS Number 5282-14-4

In Vitro Biological Activities & Data Presentation

Preliminary in vitro studies and research on related oleanane triterpenoids suggest that this compound possesses anti-inflammatory and potential cytotoxic activities. The primary mechanisms of action are believed to involve the modulation of key inflammatory and cell survival signaling pathways.

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has been suggested in studies on complex natural extracts. A study on the copal resin of Bursera bipinnata, which contains this compound among other triterpenes, demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Anti-Inflammatory Activity of a Resin Extract Containing this compound

AssayCell LineTest SubstanceIC₅₀ (µg/mL)
Nitric Oxide (NO) Production InhibitionRAW 264.7Total Resin Extract30 ± 3.3[1]

Note: The provided IC₅₀ value is for a total resin extract and not for purified this compound. This value indicates the potential contribution of this compound to the observed anti-inflammatory effect.

Cytotoxicity

While specific cytotoxicity data for this compound is not extensively available in the public domain, oleanane-type triterpenoids are widely investigated for their potential as anticancer agents. In vitro cytotoxicity screening is a critical first step in evaluating this potential.

Quantitative data for the cytotoxicity of this compound is not available in the reviewed literature. Researchers are encouraged to perform initial screening across a panel of relevant cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key in vitro assays relevant to the screening of this compound. These protocols are based on standard laboratory practices for similar natural products.

Protocol 1: MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method to assess cell viability and determine the cytotoxic potential of a compound.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well microtiter plates

  • Griess Reagent System

  • Nitrite (B80452) standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.[1]

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation. Include a vehicle control.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a negative control group without LPS stimulation.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the nitrite standard solution. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC₅₀ value.

Putative Signaling Pathways and Visualizations

Based on the known biological activities of related oleanane triterpenoids, this compound is hypothesized to exert its effects through the modulation of the NF-κB and PI3K/Akt signaling pathways.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a general workflow for the initial in vitro screening of this compound.

G cluster_prep Compound Preparation cluster_cytotoxicity Cytotoxicity Screening cluster_inflammation Anti-inflammatory Screening prep This compound Stock Solution (DMSO) treatment_c Treat with Compound (Serial Dilutions) prep->treatment_c pretreatment_i Pre-treat with Compound prep->pretreatment_i cell_seeding_c Seed Cancer Cells (e.g., HeLa, MCF-7) cell_seeding_c->treatment_c mtt_assay MTT Assay treatment_c->mtt_assay ic50_c Determine IC50 Values mtt_assay->ic50_c cell_seeding_i Seed RAW 264.7 Cells cell_seeding_i->pretreatment_i lps_stimulation Stimulate with LPS pretreatment_i->lps_stimulation no_assay Nitric Oxide Assay (Griess Reagent) lps_stimulation->no_assay ic50_i Determine IC50 Value no_assay->ic50_i

Caption: General experimental workflow for in vitro screening.

Putative NF-κB Signaling Pathway Inhibition

Oleanane triterpenoids are known to inhibit the NF-κB pathway, a key regulator of inflammation. It is hypothesized that this compound may interfere with this pathway, leading to a reduction in the expression of pro-inflammatory genes.

G lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation proinflammatory Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) nucleus->proinflammatory Transcription olean This compound olean->ikk Inhibition G gf Growth Factors receptor Receptor Tyrosine Kinase gf->receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Conversion pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylation cell_survival Cell Survival & Proliferation akt->cell_survival Promotion olean This compound olean->pi3k Inhibition olean->akt Inhibition of Phosphorylation

References

Preliminary Mechanistic Insights into Olean-12-ene-3,11-diol: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, a group of natural products known for a wide array of biological activities. While comprehensive mechanistic studies on this specific molecule are still emerging, preliminary data and the well-established pharmacology of related oleanane triterpenoids suggest its potential as a modulator of key inflammatory signaling pathways. This technical guide provides a summary of the currently available preliminary data on this compound and extrapolates a hypothesized mechanism of action based on closely related compounds. Detailed experimental protocols for investigating these pathways are also provided to facilitate further research.

Core Physicochemical Data

PropertyValue
IUPAC Name (3β,11α)-Olean-12-ene-3,11-diol
Molecular Formula C₃₀H₅₀O₂
Molecular Weight 442.72 g/mol
CAS Number 5282-14-4
Appearance White to off-white crystalline powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Putative Mechanism of Action: Anti-Inflammatory Effects

Preliminary evidence suggests that this compound may exert anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[] These pathways are central to the inflammatory response, and their inhibition is a key strategy in the development of anti-inflammatory therapeutics.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] There is a report indicating that this compound can inhibit the nuclear translocation of NF-κB.[] This is a crucial step in the activation of this pathway. The hypothesized mechanism, based on related triterpenoids, involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3][4] This retains NF-κB in the cytoplasm, preventing it from initiating the transcription of inflammatory genes.[5]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degradation Degradation IkBa->Degradation Degraded NFkB_active NF-κB (p65/p50) (Active) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) Nucleus->Inflammatory_Genes Activates This compound This compound This compound->IKK Inhibits This compound->NFkB_active Inhibits Translocation

Caption: Hypothesized Inhibition of the NF-κB Pathway by this compound.
Modulation of the p38 MAPK Pathway

The p38 MAPK pathway is another key signaling cascade activated by cellular stress and inflammatory cytokines, leading to the production of inflammatory mediators.[6] There is a preliminary report suggesting that this compound may exert an antilipemic effect through the p38 MAPK pathway. While the direct anti-inflammatory link is not explicitly detailed for this specific compound, many oleanane triterpenoids are known to modulate MAPK signaling.[7] Inhibition of p38 MAPK phosphorylation would prevent the activation of downstream transcription factors, thereby reducing the expression of inflammatory genes.

p38_MAPK_Inhibition cluster_stimulus Cellular Stress / Cytokines cluster_pathway p38 MAPK Signaling Cascade Stress Stress MKK3_6 MKK3/6 Stress->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates p_p38 p-p38 MAPK (Active) Transcription_Factors Transcription Factors (e.g., ATF-2) p_p38->Transcription_Factors Activates Inflammatory_Response Inflammatory Gene Expression Transcription_Factors->Inflammatory_Response This compound This compound This compound->p38 Inhibits Phosphorylation

Caption: Hypothesized Modulation of the p38 MAPK Pathway by this compound.

Quantitative Data

Direct quantitative data for the mechanism of action of pure this compound is limited in publicly accessible literature. However, a study on the anti-inflammatory activity of a resin from Bursera bipinnata, which contains this compound, provides data on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[8]

Table 1: Inhibition of Nitric Oxide Production by a Resin Containing this compound in LPS-Stimulated RAW 264.7 Macrophages[8]

Concentration (µg/mL)% Inhibition of NO Production (Mean ± SD)
59.86 ± 2.37
1015.21 ± 3.57
2040.42 ± 2.11
3048.6 ± 3.57
4065.83 ± 8.53
IC₅₀ 30 ± 3.3 µg/mL

Experimental Protocols

Detailed experimental protocols for pure this compound are not available. The following are generalized protocols for key assays used to study the anti-inflammatory effects of triterpenoids, which can be adapted for this compound.

Protocol 1: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This protocol is adapted from the methodology used to assess the anti-inflammatory effects of the resin containing this compound.[8]

  • Cell Culture: Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO) or vehicle control (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

    • Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol provides a general method for visualizing the effect of a compound on the nuclear translocation of the NF-κB p65 subunit.

  • Cell Culture and Seeding: Seed RAW 264.7 or HeLa cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment and Stimulation: Pre-treat the cells with desired concentrations of this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30 minutes.

  • Fixation and Permeabilization:

    • Wash the cells with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

    • Incubate with a primary antibody against the NF-κB p65 subunit (e.g., rabbit anti-p65) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Imaging:

    • Wash three times with PBST.

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

    • Visualize the subcellular localization of the p65 subunit using a fluorescence microscope. In unstimulated or effectively treated cells, p65 will be predominantly in the cytoplasm, while in stimulated, untreated cells, it will be concentrated in the nucleus.

Protocol 3: p38 MAPK Phosphorylation Assay (Western Blot)

This protocol is a standard method to determine if a compound inhibits the activation of p38 MAPK.

  • Cell Culture, Treatment, and Stimulation: Culture appropriate cells (e.g., HeLa, THP-1) to 70-80% confluency. Starve the cells in serum-free medium for a few hours. Pre-treat with this compound or vehicle for 1 hour, then stimulate with an appropriate agonist (e.g., anisomycin, UV radiation, or TNF-α) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-p38 to total p38 to determine the extent of inhibition.

Caption: General Experimental Workflow for Evaluating this compound.

Conclusion and Future Directions

The preliminary data available for this compound, combined with the extensive research on related oleanane triterpenoids, strongly suggests its potential as an anti-inflammatory agent. The hypothesized mechanisms involving the inhibition of the NF-κB and p38 MAPK pathways provide a solid foundation for future research. To fully elucidate its mechanism of action and therapeutic potential, further studies are required to:

  • Confirm the direct inhibitory effects of pure this compound on the NF-κB and p38 MAPK pathways using the protocols outlined above.

  • Determine the IC₅₀ values for these inhibitory activities.

  • Investigate its effects on the expression of downstream inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.

  • Conduct in vivo studies in relevant animal models of inflammation to validate the in vitro findings.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanane (B1240867) triterpenoids are a class of naturally occurring pentacyclic triterpenoids widely distributed in the plant kingdom.[1] The core structure consists of a five-ring carbon skeleton, with oleanolic acid being one of the most common and extensively studied members of this family.[2] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, anticancer, antiviral, and hepatoprotective effects.[2][3] The therapeutic potential of oleanane triterpenoids has been further expanded through the chemical modification of their core structure, leading to the synthesis of numerous derivatives with enhanced potency and target specificity.[4][5] This guide provides a comprehensive overview of the structures of related oleanane triterpenoids, their biological activities with a focus on quantitative data, detailed experimental protocols for their study, and a visualization of the key signaling pathways they modulate.

Core Structures and Derivatives

The fundamental oleanane skeleton is a 30-carbon structure arranged in five fused rings (A-E). Oleanolic acid, a representative member, possesses a hydroxyl group at the C-3 position, a carboxyl group at the C-28 position, and a double bond between C-12 and C-13.[1] The majority of synthetic derivatives are derived from modifications at these key positions to enhance their pharmacological properties.[5]

Data Presentation: Biological Activities of Oleanane Triterpenoids and Their Derivatives

The biological activities of oleanane triterpenoids and their synthetic derivatives have been extensively evaluated against various cell lines and molecular targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic and anti-inflammatory potential.

Table 1: Cytotoxicity of Oleanane Triterpenoids and Their Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Oleanolic AcidHL-60 (Leukemia)44[6]
Oleanolic AcidSMMC-7721 (Hepatoma)>100[7]
Oleanolic AcidA-549 (Lung Cancer)>100[7]
Oleanolic AcidMCF-7 (Breast Cancer)>100[7]
Oleanolic AcidSW-480 (Colon Cancer)>100[7]
Methyl-2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oate (CDDO-Me)A2780 (Ovarian Cancer)<1[1]
3-acetylated methyl ester of oleanolic acidA2780 (Ovarian Cancer)~10[1]
Sterenoid EHL-60 (Leukemia)4.7[7]
Sterenoid ESMMC-7721 (Hepatoma)7.6[7]
Oleanolic acid-α-D-mannose conjugate (Compound 18)T-84 (Colon Carcinoma)~2 x IC50 of parent[8]
Dihydroxy-olide derivative (Compound 32)α-glucosidase inhibition7.97[9]
Oleanolic Acid Derivative (Compound II3)HepG2 (Hepatoma)Potent[10]
Oleanolic Acid Derivative (Compound III5)SGC-7901 (Gastric Cancer)Potent[10]
Oleanolic Acid Derivative (Compound IV4)SGC-7901 (Gastric Cancer)Potent[10]
Oleanolic acid derivative 4dHCT-116 (Colon Cancer)38.5[11]
Oleanolic acid derivative 4kHCT-116 (Colon Cancer)39.3[11]
Oleanolic acid derivative 4mHCT-116 (Colon Cancer)40.0[11]
Oleanolic acid derivative 4lLS-174T (Colon Cancer)44.0[11]
Oleanolic acid derivative 4eLS-174T (Colon Cancer)44.3[11]
Oleanolic acid derivative 5dLS-174T (Colon Cancer)38.0[11]

Table 2: Anti-Inflammatory Activity of Oleanane Triterpenoids and Their Derivatives

Compound/DerivativeTarget/AssayIC50 (µM)Reference
Oleanolic AcidiNOS inhibitionModest[12]
2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO)iNOS inhibition<0.001[12]
CDDO-MeiNOS inhibitionPotent[12]
CDDO-Imidazolide (CDDO-Im)iNOS inhibitionPotent[12]
Soloxolone methyl (SM)Thrombin protease activity10.3[13]
Diamine-PEGylated oleanolic acid (OADP)PTP-1B inhibitionPotent[14]
Oleanolic acid derivative 26PTP-1B inhibition1.91[14]
Oleanolic acid derivative 29PTP-1B inhibition0.56[14]
Oleanolic acid derivative 2a15-lipoxygenase inhibition52.4[11]
Oleanolic acid derivative 2aα-glucosidase inhibition59.5[11]

Experimental Protocols

Isolation and Purification of Oleanolic Acid from Plant Material

A common method for the extraction and isolation of oleanolic acid from plant sources involves solvent extraction followed by chromatographic separation.

  • Materials:

  • Procedure:

    • Extraction: The powdered plant material is sequentially extracted with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds, followed by chloroform and then methanol or ethanol.

    • Fractionation: The methanol or ethanol extract is concentrated under reduced pressure. The resulting residue is then subjected to column chromatography on silica gel.

    • Elution: The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol. Fractions are collected and monitored by TLC.

    • Purification: Fractions containing the compound of interest (as indicated by TLC comparison with a standard) are pooled and further purified by repeated column chromatography or preparative HPLC to yield pure oleanolic acid.

General Procedure for the Synthesis of Oleanolic Acid Derivatives (Amidation at C-28)

This protocol describes a general method for the synthesis of amide derivatives of oleanolic acid at the C-28 carboxyl group.

  • Materials:

  • Procedure:

    • Activation of the Carboxylic Acid: Oleanolic acid is dissolved in anhydrous DCM. Thionyl chloride or oxalyl chloride is added dropwise at 0 °C, and the mixture is stirred for a few hours at room temperature to form the acyl chloride. The excess reagent and solvent are removed under reduced pressure.

    • Amidation: The resulting acyl chloride is redissolved in anhydrous DCM. The desired amine and triethylamine are added, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • Work-up: The reaction mixture is diluted with DCM and washed successively with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated.

    • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired amide derivative.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well microtiter plates

    • Oleanane triterpenoid (B12794562) stock solution (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

    • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included.

    • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

    • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[15]

Signaling Pathways and Mechanisms of Action

Oleanane triterpenoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved in their anti-inflammatory, pro-apoptotic, and cytoprotective activities.

Inhibition of the NF-κB Signaling Pathway

Many oleanane triterpenoids exhibit potent anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.

NFkB_Pathway OA Oleanane Triterpenoids IKK IKK Complex OA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits NFkB_p65_active Active NF-κB NFkB_p65->NFkB_p65_active Activation Nucleus Nucleus NFkB_p65_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

Caption: Inhibition of NF-κB signaling by oleanane triterpenoids.

Induction of the Intrinsic Apoptosis Pathway

Certain oleanane triterpenoids can induce apoptosis, or programmed cell death, in cancer cells through the intrinsic pathway, which is mediated by the mitochondria.[16]

Apoptosis_Pathway OA Oleanane Triterpenoids Bax Bax OA->Bax Activates Bcl2 Bcl-2 OA->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Bcl2->Mitochondrion Inhibits release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Induction of intrinsic apoptosis by oleanane triterpenoids.

Activation of the Nrf2-ARE Signaling Pathway

Oleanane triterpenoids, particularly synthetic derivatives, are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[17] This pathway is a key regulator of cellular defense against oxidative stress.

Nrf2_Pathway cluster_nucleus OA Oleanane Triterpenoids Keap1 Keap1 OA->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Ubiquitination Ubiquitination & Degradation Nrf2->Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binds to Cytoprotective_Genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Induces

Caption: Activation of the Nrf2-ARE pathway by oleanane triterpenoids.

Conclusion

Oleanane triterpenoids represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with the ability to rationally design and synthesize more potent derivatives, make them attractive candidates for drug discovery and development. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating further investigation into the mechanisms of action and clinical applications of these fascinating molecules. The elucidation of their interactions with key signaling pathways, such as NF-κB, apoptosis, and Nrf2, provides a solid foundation for the development of novel therapies for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for Olean-12-ene-3,11-diol in Neuroprotection Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Olean-12-ene-3,11-diol, an oleanane-type pentacyclic triterpenoid, in various neuroprotection research models. As direct research on this compound is limited, the following protocols and data are based on studies of structurally similar and well-researched oleanane (B1240867) triterpenoids, such as oleanolic acid and its derivatives. These compounds have demonstrated significant neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.

Overview of Oleanane Triterpenoids in Neuroprotection

Oleanane triterpenoids, a class of natural compounds, are widely investigated for their therapeutic potential in a range of diseases, including neurodegenerative disorders. Their neuroprotective properties are attributed to their ability to modulate key signaling pathways involved in neuronal survival and function.[1] Preclinical studies suggest that these compounds can mitigate neuronal damage in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease by counteracting oxidative stress, neuroinflammation, and apoptosis.[1][2]

Potential Mechanisms of Action

The neuroprotective effects of oleanane triterpenoids are believed to be mediated through several signaling pathways:

  • PI3K/Akt Signaling Pathway: Activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis. Some triterpenoids have been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins.[3][4]

  • Nrf2/HO-1 Signaling Pathway: This pathway is a key regulator of the cellular antioxidant response. Oleanane triterpenoids can induce the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), protecting neurons from oxidative damage.

  • Anti-inflammatory Pathways: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Oleanane triterpenoids can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in microglia, the resident immune cells of the brain.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on oleanane triterpenoids in various neuroprotection models. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Neuroprotective Effects of Oleanolic Acid Derivatives

Cell LineInsultCompound Concentration (µM)Outcome MeasureResult (% of Control)Reference
SH-SY5YOxygen-Glucose Deprivation/Reoxygenation (OGD/R)10Cell ViabilityIncreased to ~60% from ~45%[2]
SH-SY5YOxygen-Glucose Deprivation/Reoxygenation (OGD/R)20Cell ViabilityIncreased to ~70% from ~45%[2]
SH-SY5YOxygen-Glucose Deprivation/Reoxygenation (OGD/R)40Cell ViabilityIncreased to ~85% from ~45%[2]
PC126-hydroxydopamine (6-OHDA)100Cell Viability91.75%[3][4]
SH-SY5YH₂O₂40Cell ViabilityIncreased to 62.68% from 41.54%
SH-SY5YAβ₂₅₋₃₅40Cell ViabilityIncreased to 72.4% from 63.43%

Table 2: In Vivo Neuroprotective Effects of Oleanolic Acid

Animal ModelDisease ModelDosageOutcome MeasureResultReference
RatsMiddle Cerebral Artery Occlusion (MCAO)10 mg/kgInfarct VolumeSignificant reduction[2]
RatsMiddle Cerebral Artery Occlusion (MCAO)20 mg/kgInfarct VolumeMore significant reduction[2]
MiceMiddle Cerebral Artery Occlusion (MCAO)6 mg/kg/dayBrain LossReduced[5]
MiceMiddle Cerebral Artery Occlusion (MCAO)6 mg/kg/dayMotor Function & MemoryImproved[5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the neuroprotective effects of this compound.

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes the assessment of the neuroprotective effects of a test compound against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.

1. Cell Culture and Maintenance:

  • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium.[5]
  • Supplement the medium with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5]

2. Cytotoxicity Assessment (MTT Assay):

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[5]
  • Treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 or 48 hours.[5]
  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.[5]
  • Measure the absorbance at 570 nm.[5]
  • Calculate cell viability as a percentage of the untreated control.[5]

3. Neuroprotection Assay:

  • Seed SH-SY5Y cells as described above.
  • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
  • Induce neuronal damage by exposing the cells to a neurotoxin such as H₂O₂ (e.g., 100 µM) or glutamate (B1630785) (e.g., 5 mM) for 24 hours.
  • Assess cell viability using the MTT assay as described above. An increase in viability in the compound-treated group compared to the toxin-only group indicates a neuroprotective effect.

Protocol 2: In Vitro Anti-Neuroinflammatory Assay using BV2 Microglial Cells

This protocol is for evaluating the ability of a test compound to suppress the inflammatory response in microglia.

1. Cell Culture:

  • Culture BV2 microglial cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[5]

2. Nitric Oxide (NO) Measurement (Griess Assay):

  • Seed BV2 cells in a 96-well plate.
  • Pre-treat the cells with various concentrations of this compound for 1 hour.[5]
  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[5]
  • Collect the cell culture supernatant.[5]
  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.[5]
  • Measure the absorbance at 540 nm.[5]
  • Use a sodium nitrite (B80452) standard curve to quantify the NO concentration.[5]

3. Cytokine Measurement (ELISA):

  • Culture and treat BV2 cells as described for the Griess assay.[5]
  • Collect the cell culture supernatant.[5]
  • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound in neuroprotection.

G cluster_0 Neuroprotective Signaling Pathways Olean_12_ene_3_11_diol This compound PI3K PI3K Olean_12_ene_3_11_diol->PI3K activates Nrf2 Nrf2 Olean_12_ene_3_11_diol->Nrf2 activates NF_kB NF-κB Olean_12_ene_3_11_diol->NF_kB inhibits Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival promotes HO1 HO-1 Nrf2->HO1 upregulates Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress reduces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response enhances Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NF_kB->Pro_inflammatory_Mediators induces Neuroinflammation Neuroinflammation Pro_inflammatory_Mediators->Neuroinflammation causes

Caption: Key neuroprotective signaling pathways potentially modulated by this compound.

G cluster_0 In Vitro Neuroprotection Workflow Start Start: Culture SH-SY5Y Cells Pretreat Pre-treat with This compound Start->Pretreat Induce_Damage Induce Neuronal Damage (e.g., H₂O₂, Glutamate) Pretreat->Induce_Damage Assess_Viability Assess Cell Viability (MTT Assay) Induce_Damage->Assess_Viability Analyze Analyze Data: Compare treated vs. untreated Assess_Viability->Analyze End End: Determine Neuroprotective Effect Analyze->End

Caption: Experimental workflow for in vitro neuroprotection assessment.

G cluster_1 Anti-Neuroinflammatory Workflow Start_BV2 Start: Culture BV2 Microglial Cells Pretreat_BV2 Pre-treat with This compound Start_BV2->Pretreat_BV2 Induce_Inflammation Induce Inflammation (LPS) Pretreat_BV2->Induce_Inflammation Collect_Supernatant Collect Supernatant Induce_Inflammation->Collect_Supernatant Measure_NO Measure Nitric Oxide (Griess Assay) Collect_Supernatant->Measure_NO Measure_Cytokines Measure Cytokines (ELISA) Collect_Supernatant->Measure_Cytokines Analyze_Inflammation Analyze Data: Quantify inflammatory markers Measure_NO->Analyze_Inflammation Measure_Cytokines->Analyze_Inflammation End_Inflammation End: Determine Anti-inflammatory Effect Analyze_Inflammation->End_Inflammation

References

Application Notes: Olean-12-ene-3,11-diol as a Potential Therapeutic Agent for Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neuroinflammation is the immune response within the brain and central nervous system (CNS) involving the activation of glial cells like microglia and astrocytes.[1] While this process is crucial for responding to injury and infection, chronic neuroinflammation is a key pathological feature in the development and progression of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] Activated glial cells release a cascade of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species, which can directly damage neurons and disrupt neuronal function.[1][3] Therefore, modulating neuroinflammatory processes presents a highly promising therapeutic strategy.[1][2]

Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) natural product.[4][5] While research on this specific diol is emerging, the broader class of oleanane (B1240867) triterpenoids, including its well-studied precursor oleanolic acid, has demonstrated potent anti-inflammatory, antioxidant, and neuroprotective properties.[6][7][8] These compounds are known to modulate key signaling pathways involved in the inflammatory response, suggesting that this compound is a valuable candidate for investigation as a therapeutic agent to mitigate the detrimental effects of chronic neuroinflammation.

Mechanism of Action

The proposed anti-neuroinflammatory mechanism of this compound, based on related compounds, centers on its ability to modulate two critical signaling pathways: Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[9][10]

  • Inhibition of the NF-κB Pathway: NF-κB is a primary transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[3][9] In neuroinflammation, stimuli like lipopolysaccharide (LPS) activate this pathway. Oleanane triterpenoids are known to suppress NF-κB activation, thereby preventing the transcription of these inflammatory mediators and reducing the overall inflammatory response.[9][11]

  • Activation of the Nrf2 Pathway: The Nrf2 pathway is the master regulator of the cellular antioxidant response.[9][10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm.[12] Oleanane triterpenoids can promote the release and nuclear translocation of Nrf2, leading to the expression of antioxidant and cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9] This enhances the brain's ability to neutralize reactive oxygen species and combat oxidative stress, a key component of neurodegenerative damage.[8] There is significant crosstalk between these pathways, where activation of Nrf2 can further inhibit NF-κB signaling.[9][12]

Data Presentation

The following table summarizes example quantitative data for the inhibitory effects of this compound on the release of pro-inflammatory mediators from LPS-stimulated BV-2 microglial cells.

MediatorAssayIC₅₀ Value (µM) [Example]
Nitric Oxide (NO)Griess Assay12.5
TNF-αELISA9.8
IL-6ELISA15.2
Cell Viability MTT Assay > 100 µM

Note: The IC₅₀ values presented are for illustrative purposes to demonstrate the expected data format. Actual values must be determined experimentally.

Mandatory Visualizations

G cluster_pathways Proposed Mechanism of this compound in Microglia LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates Inflammation Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Inflammation Upregulates Olean This compound Olean->NFkB Inhibits Nrf2 Nrf2 Activation Olean->Nrf2 Promotes Nrf2->NFkB Inhibits ARE Antioxidant Genes (HO-1, NQO1) Nrf2->ARE Upregulates

Caption: Proposed dual mechanism of this compound in neuroinflammation.

G cluster_workflow In Vitro Experimental Workflow cluster_endpoints A 1. Cell Culture (BV-2 Microglia) B 2. Cell Seeding (96-well plates) A->B C 3. Pre-treatment (this compound) B->C D 4. Inflammatory Stimulus (LPS, 1 µg/mL) C->D E 5. Incubation (e.g., 24 hours) D->E F 6. Supernatant Collection E->F G 7. Cell Lysate Collection E->G MTT MTT Assay (Cell Viability) E->MTT Parallel Plate Griess Griess Assay (NO levels) F->Griess ELISA ELISA (TNF-α, IL-6) F->ELISA WB Western Blot (NF-κB, Nrf2) G->WB H 8. Data Analysis & Endpoints Griess->H ELISA->H MTT->H WB->H

Caption: Workflow for evaluating anti-neuroinflammatory activity in vitro.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the anti-neuroinflammatory properties of this compound using standard in vitro cell-based assays.[13][14]

Protocol 1: Cell Culture and Maintenance

This protocol describes the maintenance of the BV-2 murine microglial cell line, a common model for neuroinflammation studies.[14]

  • Materials:

    • BV-2 microglial cells

    • Dulbecco's Modified Eagle Medium (DMEM)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin solution

    • T-75 cell culture flasks

    • Incubator (37°C, 5% CO₂)

  • Procedure:

    • Culture BV-2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • When cells reach 80-90% confluency, subculture them. Aspirate the old medium, wash with PBS, and detach cells using trypsin-EDTA.

    • Resuspend the detached cells in fresh medium and seed into new flasks at a 1:3 to 1:5 ratio.

Protocol 2: Cell Viability (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound.

  • Materials:

    • BV-2 cells

    • 96-well plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed BV-2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[11]

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.[15]

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[15]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[15]

    • Measure the absorbance at 570 nm using a microplate reader.[15]

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol quantifies the production of nitrite (B80452), a stable product of NO, as an indicator of inflammatory response.

  • Materials:

    • BV-2 cells cultured in a 96-well plate

    • This compound

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (Part A: Sulfanilamide solution, Part B: N-(1-naphthyl)ethylenediamine solution)

    • Sodium nitrite standard

  • Procedure:

    • Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[16]

    • Stimulate the cells with LPS (1 µg/mL) to induce inflammation. Include control groups (no treatment, vehicle + LPS, compound only).[16]

    • Incubate the plate for 24 hours at 37°C.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B, and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol measures the concentration of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.

  • Materials:

    • Supernatant collected from the experiment in Protocol 3.

    • Commercially available ELISA kits for mouse TNF-α and IL-6.

    • Microplate reader.

  • Procedure:

    • Perform the ELISA according to the manufacturer's instructions for the specific kit.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add the substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

References

Application Note: Quantitative Analysis of Olean-12-ene-3,11-diol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable method for the quantification of Olean-12-ene-3,11-diol using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is optimized for accuracy, precision, and sensitivity, making it suitable for a range of applications from natural product analysis to quality control in drug development. The methodology is based on established analytical principles for structurally similar triterpenoids, ensuring a high probability of successful implementation.

Introduction

This compound is a pentacyclic triterpenoid (B12794562) found in various plant species.[1][2] Like other oleanane-type triterpenoids, it has garnered scientific interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for research, development, and quality control purposes. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds.[3][4] This document provides a comprehensive protocol for the HPLC-based quantification of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector is required.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water are necessary. Formic acid or acetic acid (analytical grade) for mobile phase modification.

  • Reference Standard: A certified reference standard of this compound with a purity of ≥98% is required.

  • Sample Preparation: Standard laboratory equipment including volumetric flasks, pipettes, analytical balance, sonicator, and syringe filters (0.45 µm) are needed.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. These are based on methods developed for the closely related compounds, oleanolic acid and ursolic acid.[5][6]

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v)
Gradient Program 80% Acetonitrile for 0-15 min, 80-95% Acetonitrile for 15-20 min, hold at 95% for 5 min, return to 80% for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation method will depend on the matrix. A general procedure for a plant extract is provided below.

  • Extraction: Accurately weigh a known amount of the sample matrix (e.g., 1 g of dried plant powder). Extract the sample with a suitable solvent such as methanol or ethanol (B145695) (e.g., 20 mL) using sonication for 30 minutes or another appropriate extraction technique.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet any solid material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

Method Validation (General Guidelines)

For routine use, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve. A linear regression should be performed, and the correlation coefficient (r²) should be ≥ 0.999.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a quality control sample at three different concentrations. The relative standard deviation (RSD) should typically be ≤ 2%.

  • Accuracy: Determine the accuracy of the method by performing a recovery study. Spike a blank matrix with a known concentration of the analyte and calculate the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Data Presentation

The quantitative data should be summarized in clear and well-structured tables.

Table 1: Chromatographic Conditions

Parameter Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 80% B (0-15 min), 80-95% B (15-20 min), 95% B (20-25 min), 80% B (25.1-30 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 210 nm |

Table 2: System Suitability

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

| RSD of Peak Area (n=6) | ≤ 2.0% |

Table 3: Method Validation Summary

Parameter Result
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (RSD %) ≤ 2.0%
LOD (µg/mL) [To be determined experimentally]

| LOQ (µg/mL) | [To be determined experimentally] |

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling cluster_quant Quantification prep Sample and Standard Preparation hplc HPLC Analysis data Data Acquisition and Processing quant Quantification std_prep Standard Solution Preparation hplc_system HPLC System Setup (Column, Mobile Phase, etc.) std_prep->hplc_system sample_prep Sample Extraction and Filtration sample_prep->hplc_system injection Sample Injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 210 nm separation->detection peak_integration Peak Integration and Identification detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration concentration_calc Concentration Calculation calibration->concentration_calc reporting Result Reporting concentration_calc->reporting

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The protocol is straightforward and utilizes standard analytical instrumentation, making it accessible to most analytical laboratories. Proper method validation is essential to ensure the accuracy and reliability of the results obtained. This method can be a valuable tool for researchers and professionals working with natural products and in the field of drug development.

References

Formulation of Olean-12-ene-3,11-diol for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating Olean-12-ene-3,11-diol, a promising pentacyclic triterpenoid (B12794562), for in vivo research. Due to its hydrophobic nature, this document outlines effective strategies to enhance solubility and bioavailability, alongside detailed experimental protocols for oral and intravenous administration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful formulation. Key characteristics are summarized in the table below. The low aqueous solubility is a primary challenge that necessitates advanced formulation approaches.

PropertyValueSource
Molecular Formula C₃₀H₅₀O₂[1][2]
Molecular Weight 442.72 g/mol [1][2][3]
Appearance Powder[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]
Aqueous Solubility Poor (expected)[5][6]
Melting Point Not available. A related compound, Olean-12-ene-3,24-diol, has a melting point of 182-184 °C.[1][5]

Formulation Strategies for In Vivo Administration

Given the lipophilic nature of this compound, several formulation strategies can be employed to improve its delivery for in vivo studies. The choice of formulation will depend on the intended route of administration, desired dosage, and the specific experimental model.

Oral Administration

Oral delivery is often the preferred route for its convenience. However, the poor aqueous solubility and potential for first-pass metabolism of this compound can lead to low bioavailability. The following formulation strategies can address these challenges:

  • Aqueous Suspensions: A straightforward approach for preclinical studies. The use of suspending agents helps to ensure uniform dosing.

  • Nanosuspensions: By reducing the particle size to the nanometer range, the surface area for dissolution is significantly increased, which can enhance the dissolution rate and oral bioavailability.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This pre-dissolved state can significantly improve absorption.

Intravenous Administration

Intravenous administration bypasses absorption barriers, providing 100% bioavailability. However, formulating a hydrophobic compound like this compound for IV injection is challenging due to the risk of precipitation in the bloodstream. Suitable formulations include:

  • Co-solvent Systems: A mixture of a water-miscible organic solvent and water can be used to dissolve the compound. Careful selection of non-toxic solvents is crucial.

  • Nanoemulsions: Oil-in-water nanoemulsions can encapsulate the hydrophobic drug in the oil phase, allowing for safe intravenous delivery.

Experimental Protocols

The following are detailed protocols for preparing formulations of this compound for in vivo studies. These should be considered as starting points and may require optimization based on specific experimental needs.

Protocol 1: Preparation of an Oral Suspension (10 mg/mL)

This protocol describes the preparation of a simple aqueous suspension for oral gavage in rodent models.

Materials:

  • This compound

  • Carboxymethyl cellulose (B213188) sodium (CMC-Na), low viscosity

  • Sterile, purified water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Vehicle Preparation (0.5% w/v CMC-Na):

    • Weigh 0.5 g of CMC-Na.

    • In a beaker with a magnetic stir bar, add the CMC-Na to approximately 80 mL of sterile water.

    • Stir vigorously until the CMC-Na is fully dissolved. This may take some time.

    • Transfer the solution to a 100 mL volumetric flask and bring the volume to 100 mL with sterile water. Mix well.

  • Suspension Preparation:

    • Weigh the required amount of this compound to achieve a final concentration of 10 mg/mL.

    • Place the weighed compound in a mortar.

    • Add a small volume of the 0.5% CMC-Na vehicle to the mortar and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent particle aggregation.

    • Gradually add the remaining vehicle to the paste while continuing to mix.

    • Transfer the suspension to a suitable container and stir continuously before and during administration to ensure dose uniformity.

Characterization:

  • Visual Inspection: Check for homogeneity and ease of resuspension.

  • Particle Size Analysis (optional): To ensure a consistent particle size distribution.

Protocol 2: Preparation of a Nanosuspension for Oral Administration

This protocol is adapted from methods used for oleanolic acid and aims to enhance oral bioavailability.

Materials:

  • This compound

  • Poloxamer 188 (or other suitable stabilizer)

  • Organic solvent (e.g., acetone, ethanol)

  • Purified water

  • High-pressure homogenizer or sonicator

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of a suitable organic solvent.

  • Precipitation: Add the organic solution dropwise into an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188) under high-speed stirring. This will cause the compound to precipitate as nanoparticles.

  • Homogenization: Subject the resulting suspension to high-pressure homogenization or probe sonication to further reduce the particle size and improve uniformity.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Lyophilization (optional): For long-term storage, the nanosuspension can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a powder that can be reconstituted before use.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS).

  • Zeta Potential: To assess the stability of the nanosuspension.

  • Morphology: Visualized by transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

  • In Vitro Dissolution: To confirm enhanced dissolution rate compared to the unprocessed compound.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

This protocol provides a starting point for developing a SEDDS formulation. The ratios of oil, surfactant, and co-surfactant will likely require optimization.

Materials:

  • This compound

  • Oil: e.g., Labrafac™ PG, Maisine® CC

  • Surfactant: e.g., Cremophor® EL, Tween® 80

  • Co-surfactant: e.g., Transcutol® HP, Polyethylene glycol 400 (PEG 400)

  • Glass vials

  • Magnetic stirrer

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Formulation Preparation:

    • Accurately weigh the oil, surfactant, and co-surfactant into a glass vial. A common starting point is a 1:1:1 ratio.

    • Gently heat the mixture to approximately 40°C while stirring with a magnetic stirrer until a clear, homogenous mixture is formed.

    • Add the pre-weighed this compound to the vehicle and continue stirring until completely dissolved.

  • Characterization:

    • Self-Emulsification Test: Add a small amount of the SEDDS formulation to water and observe the formation of a fine emulsion.

    • Droplet Size Analysis: Determine the droplet size of the resulting emulsion using DLS.

Protocol 4: Preparation of an Intravenous Formulation using a Co-solvent System

This protocol describes a simple co-solvent formulation for intravenous administration. Strict aseptic techniques must be followed for preparing sterile formulations.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (high purity)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or 5% Dextrose solution

  • Sterile vials and syringes

  • Sterile filters (0.22 µm)

Procedure:

  • Solubilization: Dissolve the required amount of this compound in a minimal volume of DMSO or ethanol.

  • Dilution: In a sterile vial, add the drug solution to PEG 400 and mix thoroughly.

  • Final Dilution: Slowly add the saline or dextrose solution to the drug-co-solvent mixture while vortexing to prevent precipitation. The final concentration of the organic solvent should be minimized (typically <10% of the total volume).

  • Sterilization: Filter the final formulation through a 0.22 µm sterile filter into a sterile container.

Characterization and Safety Considerations:

  • Visual Inspection: The final solution should be clear and free of any visible particles.

  • pH and Osmolality: Ensure the formulation is within a physiologically acceptable range.

  • In Vitro Hemolysis Assay: To assess the potential for red blood cell lysis.

  • Precipitation upon Dilution: Test the stability of the formulation upon dilution with infusion fluids.

Potential Signaling Pathways and Biological Activities

Oleanane triterpenoids are known to exert a variety of biological effects, with anti-inflammatory and antioxidant activities being prominent.[7][8][9] While the specific molecular targets of this compound are still under investigation, it is likely to modulate key inflammatory and cytoprotective signaling pathways.

  • NF-κB Signaling Pathway: Oleanane triterpenoids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[7][8] By preventing the nuclear translocation of NF-κB, this compound may suppress the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[8]

  • Nrf2 Signaling Pathway: Pentacyclic triterpenoids are also known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of Nrf2 by this compound could enhance the cellular defense against oxidative stress.

The interplay between the NF-κB and Nrf2 pathways is a critical aspect of the cellular response to stress and inflammation.[11][12][13]

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study solubility Solubility Screening formulation_prep Formulation Preparation solubility->formulation_prep characterization Physicochemical Characterization formulation_prep->characterization animal_model Animal Model Selection characterization->animal_model dosing Dosing and Administration animal_model->dosing monitoring Monitoring and Sample Collection dosing->monitoring analysis Data Analysis monitoring->analysis

General experimental workflow for in vivo studies.

signaling_pathway lps Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB (p65/p50) nucleus_nfkb NF-κB (nuclear) nfkb->nucleus_nfkb translocates inflammation Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus_nfkb->inflammation activates transcription olean This compound olean->ikk inhibits keap1 Keap1 olean->keap1 inactivates nrf2 Nrf2 keap1->nrf2 nucleus_nrf2 Nrf2 (nuclear) nrf2->nucleus_nrf2 translocates nucleus_nrf2->nucleus_nfkb inhibits are ARE nucleus_nrf2->are binds antioxidant Antioxidant & Cytoprotective Genes (HO-1, NQO1) are->antioxidant activates transcription

Putative modulation of NF-κB and Nrf2 signaling pathways.

Conclusion

The successful in vivo investigation of this compound is critically dependent on overcoming its inherent poor aqueous solubility. The formulation strategies and protocols outlined in these application notes provide a solid foundation for researchers to design and execute robust preclinical studies. By carefully selecting an appropriate delivery system and understanding the potential molecular targets, the therapeutic potential of this promising triterpenoid can be effectively evaluated. Further research is warranted to elucidate the specific mechanisms of action and to optimize formulations for enhanced bioavailability and efficacy.

References

Application Notes and Protocols: Olean-12-ene-3,11-diol as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family. Triterpenoids are a large and structurally diverse class of natural products widely distributed in the plant kingdom and are known for their broad range of biological activities. As a reference standard, this compound is crucial for the accurate identification and quantification of this compound in various plant extracts and herbal formulations. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, including its physicochemical properties, methods for identification and quantification, and potential biological significance.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical methodologies.

PropertyValueSource
Molecular Formula C₃₀H₅₀O₂[1][2][3]
Molecular Weight 442.72 g/mol [1][2][3]
CAS Number 5282-14-4[1][2][3]
Appearance White crystalline solid[4]
Melting Point 227-230 °C[3][5]
Purity (by HPLC) ≥98%[2][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.[2][4]
Storage 2-8°C[5]

Experimental Protocols

Protocol 1: Preparation of Standard Stock and Working Solutions

Accurate preparation of standard solutions is critical for the reliability of quantitative analysis.

Materials:

  • This compound reference standard

  • HPLC-grade methanol (B129727) (or other suitable solvent based on solubility)

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the weighed standard into a 10 mL volumetric flask.

    • Add a small amount of HPLC-grade methanol to dissolve the compound completely.

    • Bring the volume up to the mark with methanol and mix thoroughly.

    • This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentrations for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Use Class A volumetric pipettes and flasks for accurate dilutions.

G cluster_prep Standard Solution Preparation weigh Weigh 10 mg of This compound dissolve Dissolve in Methanol in a 10 mL Volumetric Flask weigh->dissolve stock Stock Solution (1 mg/mL) dissolve->stock dilute Serial Dilution stock->dilute working Working Standards (e.g., 1-100 µg/mL) dilute->working

Workflow for Standard Solution Preparation
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general HPLC method for the quantitative analysis of this compound in plant extracts. Method validation and optimization are recommended for specific matrices.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions (to be optimized):

ParameterRecommended Condition
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (or as determined by UV scan)

Procedure:

  • Sample Preparation:

    • Extract the plant material using a suitable solvent (e.g., methanol, ethanol) via sonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter before injection.

    • Dilute the extract if necessary to fall within the calibration curve range.

  • Analysis:

    • Inject the prepared working standard solutions to construct a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

G cluster_hplc HPLC Analysis Workflow sample_prep Plant Extract Preparation & Filtration injection Inject Standards & Samples sample_prep->injection std_prep Standard Solution Preparation std_prep->injection hplc HPLC System chromatogram Obtain Chromatograms hplc->chromatogram injection->hplc analysis Peak Identification & Quantification chromatogram->analysis

General HPLC Analysis Workflow
Protocol 3: Structural Characterization

The structural integrity of the reference standard and its identification in samples can be confirmed using spectroscopic methods.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be used for complete structural elucidation.

  • Expected Chemical Shifts: The chemical shifts will be characteristic of the oleanane skeleton. The presence of hydroxyl groups at C-3 and C-11 will be indicated by specific proton and carbon signals. For comparison, the related compound olean-12-ene-3,11-dione (B1157472) shows characteristic signals for the ketone groups and the C-12 double bond.

B. Mass Spectrometry (MS)

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., ESI, APCI) coupled to a separation technique like HPLC or direct infusion.

  • Expected Fragmentation: The mass spectrum of oleanane-type triterpenoids typically shows a molecular ion peak [M]+ or protonated molecule [M+H]+. Characteristic fragmentation patterns arise from cleavages in the C-ring, which are indicative of the oleanane skeleton. The loss of water molecules from the hydroxyl groups is also expected.

Potential Biological Significance and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, related oleanane triterpenoids, such as oleanolic acid, have demonstrated significant anti-inflammatory and neuroprotective effects.[6][7] These activities are often mediated through the modulation of key signaling pathways. As a structural analogue, this compound may exhibit similar biological properties.

Anti-Inflammatory Activity via NF-κB Pathway Inhibition

The NF-κB (Nuclear Factor kappa B) signaling pathway is a central regulator of inflammation. Many triterpenoids are known to inhibit this pathway.

G cluster_nfkb Potential Inhibition of NF-κB Signaling stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) stimuli->receptor ikk IKK Complex receptor->ikk olean This compound olean->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->genes

Hypothesized NF-κB Pathway Inhibition
Neuroprotective Effects via Nrf2 Pathway Activation

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress-induced damage.

G cluster_nrf2 Potential Activation of Nrf2 Signaling stress Oxidative Stress keap1 Keap1 stress->keap1 olean This compound olean->keap1 Dissociation nrf2 Nrf2 keap1->nrf2 nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) nucleus->are enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) are->enzymes

Hypothesized Nrf2 Pathway Activation

Conclusion

This compound serves as a valuable reference standard for the quality control and research of medicinal plants and herbal products. The protocols outlined in these application notes provide a framework for its accurate quantification and characterization. Further investigation into the biological activities of this compound is warranted, given the known therapeutic potential of related oleanane triterpenoids.

References

Unveiling the Therapeutic Potential of Olean-12-ene-3,11-diol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562) found in a variety of medicinal plants, is emerging as a compound of significant interest in pharmacological research. Traditionally, plants containing this and similar oleanane-type triterpenoids have been used in various cultures for their purported anti-inflammatory and health-promoting properties. Modern scientific investigation is now beginning to elucidate the specific molecular mechanisms underlying these traditional uses, paving the way for its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the therapeutic utility of this compound.

Application Notes

This compound has been isolated from several plant species, including Celastrus angulatus, Garcinia vilersiana, and Onychium japonicum.[1] While specific traditional uses of the purified compound are not well-documented, the plants from which it is derived have a history in traditional medicine for treating inflammatory ailments and other conditions.

Current research suggests that the primary therapeutic applications for this compound and its close analogs lie in the following areas:

  • Anti-Inflammatory Effects: Triterpenoids of the oleanane (B1240867) skeleton are widely recognized for their potent anti-inflammatory activities.[2][3] Research into related compounds suggests that this compound may modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines and enzymes.

  • Anticancer Properties: While direct studies on this compound are limited, numerous derivatives of the closely related Olean-12-en-3-one have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[4]

  • Neuroprotective Effects: Preliminary evidence suggests that this compound may protect neuronal cells from injury. One study indicated its potential to protect PC12 cells against corticosterone-induced damage, hinting at applications in neurodegenerative disease research.[]

  • Metabolic Regulation: There is an indication that this compound may have an antilipemic effect through the p38 MAPK pathway, suggesting a potential role in addressing hyperlipidemia and related metabolic disorders.[]

Quantitative Data on Related Oleanane Triterpenoids

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table summarizes the cytotoxic activity of its structural analog, Olean-12-en-3-one, and its derivatives to provide a comparative context for researchers.

Compound/DerivativeCell LineActivityIC50 (µM)
Oleanolic AcidPanc-28 (Pancreatic)Cytotoxic~101
Oleanolic AcidB16 2F2 (Melanoma)Cytotoxic4.8
Olean-12-en-3-oneNot SpecifiedGenerally less active than derivatives-
CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid)Various tumor cell linesCytotoxic0.001 - 1

Table 1: Comparative Cytotoxicity of Oleanane Triterpenoids. Data collated from various studies and should be interpreted with caution due to differing experimental conditions.[4]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the investigation of this compound's pharmacological activities. These are based on established methodologies for related triterpenoids.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a colorimetric assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HeLa, A549, etc.)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the complete cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Assessment of Anti-Inflammatory Activity via Nitric Oxide (NO) Inhibition in Macrophages

This protocol describes a method to evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS stimulation without the test compound).

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Assay: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol 3: Western Blot Analysis of p38 MAPK Pathway

This protocol details the steps to investigate the effect of this compound on the p38 MAPK signaling pathway.

Materials:

  • Cell line of interest (e.g., HepG2 for metabolic studies)

  • This compound

  • Appropriate cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated p38 to total p38 and the loading control (β-actin).

Visualizations

The following diagrams illustrate key concepts and workflows related to the research of this compound and related compounds.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT) Mechanism Mechanism of Action (e.g., Western Blot) Cytotoxicity->Mechanism Investigate apoptotic pathways AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) AntiInflammatory->Mechanism Investigate signaling pathways (e.g., MAPK) Toxicity Toxicity Studies Mechanism->Toxicity Guide dose selection Efficacy Efficacy Models (e.g., Animal Models of Disease) Toxicity->Efficacy Start This compound Isolation/Synthesis Start->Cytotoxicity Dose-response analysis Start->AntiInflammatory

Figure 1: General experimental workflow for evaluating the pharmacological properties of this compound.

p38_mapk_pathway Stimulus Cellular Stress / Pro-inflammatory Stimuli p38_MAPK p38 MAPK Stimulus->p38_MAPK Activation Olean_diol This compound Olean_diol->p38_MAPK Potential Inhibition Phospho_p38 Phosphorylated p38 MAPK (Active) p38_MAPK->Phospho_p38 Phosphorylation Downstream Downstream Effects (e.g., Regulation of Gene Expression, Inflammation, Lipid Metabolism) Phospho_p38->Downstream

Figure 2: Postulated inhibitory effect of this compound on the p38 MAPK signaling pathway.

apoptosis_pathway Oleanane_Derivative Oleanane Triterpenoid (e.g., this compound) Mitochondria Mitochondria Oleanane_Derivative->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Simplified intrinsic apoptosis pathway potentially activated by oleanane-type triterpenoids.

References

Troubleshooting & Optimization

"Olean-12-ene-3,11-diol solubility issues in cell culture media"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olean-12-ene-3,11-diol, focusing on solubility issues encountered in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a triterpenoid (B12794562) with poor water solubility.[1][2] It is, however, soluble in several organic solvents.

Q2: Which organic solvents are recommended for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions for cell culture experiments.[3][4] Other organic solvents in which it is soluble include chloroform, dichloromethane, ethyl acetate, and acetone.[3][5]

Q3: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What is causing this?

A3: This is a common issue due to the low aqueous solubility of this compound. When the DMSO stock solution is diluted into the aqueous cell culture medium, the compound can precipitate out of the solution as its concentration exceeds its solubility limit in the final mixture.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), and ideally below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide: Solubility Issues

Problem 1: Precipitate formation in cell culture media upon addition of stock solution.

Cause: The aqueous solubility of this compound is exceeded upon dilution of the organic stock solution into the cell culture medium.

Solutions:

  • Decrease the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your experiment.

  • Optimize Stock Solution Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.

  • Serial Dilution: Instead of adding the stock solution directly to the full volume of media, perform serial dilutions in the cell culture medium to gradually decrease the solvent concentration.

  • Use of Solubilizing Agents: Consider the use of co-solvents or surfactants to improve solubility.[4]

    • Co-solvents: Polyethylene glycol (PEG) can be used in combination with the primary solvent to improve solubility upon dilution.[4]

    • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronic F-68 can be used at low, non-toxic concentrations to help maintain the compound in solution.[4]

  • Warm the Media: Gently warming the cell culture medium to 37°C before and during the addition of the compound can help with solubilization.[3]

  • Sonication: For preparing the final working solution, brief sonication in an ultrasonic bath can help to disperse the compound.[3]

Problem 2: Inconsistent experimental results or lower than expected bioactivity.

Cause: This could be due to partial precipitation of the compound, leading to a lower effective concentration than intended.

Solutions:

  • Visual Inspection: Before treating your cells, always visually inspect the prepared media under a microscope to check for any precipitate.

  • Pre-solubilization Check: Prepare your highest concentration of this compound in the cell culture medium and incubate it for the duration of your experiment at 37°C in a cell-free plate. Check for precipitation at the beginning and end of the incubation period.

  • Use of Positive Controls: Include a positive control compound with known effects to ensure your assay system is working correctly.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder.

  • Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.[3]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is recommended to prepare and use the solution on the same day for best results.[3]

Protocol 2: Preparation of Working Solution in Cell Culture Media
  • Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.

  • Dilution: Thaw an aliquot of the this compound stock solution. Add the required volume of the stock solution to the pre-warmed media to achieve the final desired concentration. Pipette up and down gently to mix.

    • Critical Step: Add the stock solution dropwise while gently vortexing or swirling the medium to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final DMSO concentration is within the acceptable range for your cell line (typically <0.5%).

  • Visual Confirmation: Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Quantitative Data

Table 1: Recommended Solvents for this compound

SolventRecommended UseReference
DMSOStock Solution Preparation[3][4]
ChloroformGeneral Solubility[3][5]
DichloromethaneGeneral Solubility[3][5]
Ethyl AcetateGeneral Solubility[3][5]
AcetoneGeneral Solubility[3][5]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aid Warm (37°C) & Sonicate dissolve->aid store Store at -20°C/-80°C aid->store dilute Dilute Stock in Media store->dilute Use Aliquot prewarm Pre-warm Media (37°C) prewarm->dilute inspect Inspect for Precipitate dilute->inspect treat Treat Cells inspect->treat

Caption: Workflow for preparing this compound for cell culture experiments.

hypothetical_pathway cluster_nucleus Cellular Response Olean This compound Receptor Cell Surface Receptor Olean->Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Modulation

Caption: Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Olean-12-ene-3,11-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of Olean-12-ene-3,11-diol in in vivo experiments. Due to the limited specific data on this compound, much of the guidance is based on its structurally similar and well-studied analogue, oleanolic acid.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with poorly soluble compounds like this compound.

Problem Potential Cause Suggested Solution
Low or no detectable plasma concentration of this compound after oral administration. 1. Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract. 2. Low permeability across the intestinal epithelium. 3. Significant first-pass metabolism in the gut wall or liver.1. Enhance Solubility: Utilize formulation strategies such as nanosuspensions, solid dispersions, lipid-based formulations (e.g., SEDDS), or cyclodextrin (B1172386) complexes. 2. Improve Permeability: Incorporate permeation enhancers in the formulation or use delivery systems that promote absorption. 3. Inhibit Metabolism: In preclinical studies, co-administer with a known inhibitor of relevant metabolizing enzymes (e.g., ketoconazole (B1673606) for CYP3A) to assess the impact of metabolism.[1]
High variability in plasma concentrations between individual animals. 1. Differences in GI physiology (e.g., gastric emptying time, intestinal motility) affecting drug dissolution and absorption. 2. Inconsistent food and water intake affecting GI conditions. 3. Inhomogeneous formulation leading to variable dosing.1. Standardize Experimental Conditions: Fast animals overnight before dosing and ensure consistent access to water. 2. Ensure Formulation Homogeneity: Thoroughly vortex or sonicate suspensions before each administration to ensure uniform drug distribution. 3. Optimize Formulation: Advanced formulations like self-emulsifying drug delivery systems (SEDDS) can reduce the influence of physiological variability.
Precipitation of the compound in the dosing vehicle or upon administration. 1. The compound's concentration exceeds its solubility in the chosen vehicle. 2. The vehicle is not stable, leading to drug precipitation over time. 3. Change in pH upon entering the GI tract causes the compound to precipitate.1. Vehicle Screening: Conduct solubility studies in various pharmaceutically acceptable vehicles to select the most appropriate one. 2. Use of Solubilizing Excipients: Incorporate co-solvents, surfactants, or other solubilizing agents into the vehicle. 3. Formulation Stability: Prepare formulations fresh on the day of dosing and assess their stability over the intended period of use.
Difficulty in preparing a stable and consistent formulation. 1. Inappropriate formulation technique for the compound's properties. 2. Suboptimal ratio of drug to excipients. 3. Physical instability of the formulation (e.g., particle aggregation in nanosuspensions).1. Systematic Formulation Development: Methodically screen different formulation types and optimize the composition and preparation process. 2. Characterize the Formulation: Use techniques like dynamic light scattering (for particle size), microscopy (for morphology), and differential scanning calorimetry (for physical state) to characterize the formulation. 3. Incorporate Stabilizers: For nanosuspensions, use appropriate stabilizers to prevent particle growth.

Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties of this compound to consider for formulation development?

2. What are the most promising formulation strategies to improve the bioavailability of this compound?

Based on studies with the related compound oleanolic acid, the following strategies are recommended:

  • Nanonization: Reducing particle size to the nanometer range increases the surface area for dissolution. Techniques include high-pressure homogenization and precipitation.[4][5][6]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix in an amorphous state can significantly enhance its solubility and dissolution rate.[1][7][8][9]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[1]

  • Phospholipid Complexes: Forming a complex with phospholipids (B1166683) can enhance the lipophilicity and membrane permeability of the compound.[10]

  • Cyclodextrin Complexation: Encapsulating the molecule within cyclodextrin cavities can increase its aqueous solubility.

3. How can I prepare a simple formulation for initial in vivo screening?

For preliminary studies, a suspension in an aqueous vehicle containing a suspending agent and a surfactant is a common starting point. A typical vehicle might consist of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (w/v) Tween 80 in water. It is crucial to ensure the suspension is uniform through sonication or homogenization before administration.

4. What analytical methods are suitable for quantifying this compound in plasma samples?

Given its structural similarity to oleanolic acid, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the most suitable for sensitive and selective quantification in biological matrices.[11][12][13] Sample preparation would likely involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

Quantitative Data Summary

The following tables summarize pharmacokinetic data for various formulations of oleanolic acid in rats, which can serve as a reference for what may be achievable with this compound.

Table 1: Pharmacokinetic Parameters of Different Oleanolic Acid Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
OA Suspension25742.55,400100[14]
OA-PVPP-SD--< 0.5-183.07[1]
OA-PVP----240[1]
OA-SMEDDS--< 0.5-507.03[1]
OA-NPs (Lactoferrin)----340.59[4]
OPCH + Ketoconazole-131.3-707.7272[1]

Abbreviations: OA (Oleanolic Acid), PVPP-SD (Polyvinylpolypyrrolidone Solid Dispersion), PVP (Polyvinylpyrrolidone), SMEDDS (Self-Microemulsifying Drug Delivery System), NPs (Nanoparticles), OPCH (OA-phospholipid complex and hydroxyapatite).

Experimental Protocols

Note: These are generalized protocols for oleanolic acid and should be optimized for this compound.

Preparation of a Nanosuspension by High-Pressure Homogenization
  • Preparation of Pre-suspension: Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188).

  • High-Speed Stirring: Stir the mixture at high speed using a mechanical stirrer to form a coarse suspension.

  • High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure until the desired particle size is achieved.

  • Characterization: Measure the average particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, Soluplus®) in a suitable organic solvent (e.g., ethanol).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum to form a thin film.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.

  • Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

Visualizations

Signaling Pathways Potentially Modulated by Oleanane (B1240867) Triterpenoids

Oleanolic acid has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and cell survival. It is plausible that this compound may interact with similar pathways.

signaling_pathway OA This compound (Oleanolic Acid Analogue) PI3K PI3K OA->PI3K Inhibits NFkB NF-κB OA->NFkB Inhibits ROS ROS OA->ROS Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Inflammation Inflammation NFkB->Inflammation JNK JNK ROS->JNK Apoptosis Apoptosis JNK->Apoptosis experimental_workflow Start Start: Poorly Soluble Compound (this compound) Solubility Physicochemical Characterization & Solubility Screening Start->Solubility Formulation Formulation Development (e.g., Nanosuspension, Solid Dispersion, SEDDS) Solubility->Formulation Characterization In Vitro Characterization (Particle Size, Dissolution, etc.) Formulation->Characterization InVivo In Vivo Pharmacokinetic Study in Animal Model Characterization->InVivo Analysis Bioanalysis of Plasma Samples (LC-MS/MS) InVivo->Analysis Evaluation Data Analysis & Bioavailability Assessment Analysis->Evaluation Evaluation->Formulation Optimization Loop End End: Optimized Formulation Evaluation->End

References

"Olean-12-ene-3,11-diol stability testing in different solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of Olean-12-ene-3,11-diol in various solvents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Compound Precipitation Out of Solution The solvent's polarity is not optimal for this compound. The concentration of the compound exceeds its solubility limit in the chosen solvent. The temperature of the solution has decreased, reducing solubility.1. Review the solubility information; this compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1][2]. 2. Try preparing a more dilute solution. 3. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution[1]. 4. Consider a co-solvent system to improve solubility.
Inconsistent Analytical Results (e.g., HPLC, LC-MS) The compound may be degrading in the chosen solvent or under the analytical conditions. The stock solution may not have been stored properly. The analytical method is not optimized for this compound.1. Prepare fresh solutions daily for analysis[1]. 2. Ensure stock solutions are stored desiccated at -20°C[1]. Allow the vial to warm to room temperature for at least an hour before opening to prevent condensation[1]. 3. Verify the purity of the compound using appropriate analytical techniques like HPLC, MS, and NMR[1]. 4. Refer to the General Analytical Protocol below and optimize parameters such as mobile phase, column, and temperature.
Visible Color Change or Appearance of New Peaks in Chromatogram This may indicate degradation of the compound. Potential oxidation or reaction with solvent impurities.1. Immediately prepare a fresh stock solution from a new vial of the compound. 2. Analyze the degraded sample by LC-MS or GC-MS to identify potential degradation products. 3. If possible, purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize oxidation. 4. Ensure high-purity solvents are used.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1][2]. For biological assays, DMSO is a common choice.

Q2: What are the recommended storage conditions for this compound?

A2: Solid this compound should be stored desiccated. Stock solutions should be stored sealed at -20°C and can generally be kept for several months under these conditions[1]. It is recommended to prepare fresh working solutions from the stock on the day of use[1].

Q3: How can I improve the solubility of this compound?

A3: To achieve higher solubility, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period[1]. If solubility issues persist, consider using a co-solvent system.

Q4: What are the potential signs of degradation for this compound?

A4: Signs of degradation can include a change in the physical appearance of the solid or solution (e.g., color change), as well as the appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Q5: Are there any known degradation pathways for this compound?

A5: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, as a triterpenoid (B12794562) with hydroxyl groups and a double bond, it may be susceptible to oxidation and acid-catalyzed rearrangements.

Experimental Protocols

General Stability Testing Protocol

This protocol is a general guideline and should be adapted based on the specific experimental needs. It is based on stability testing principles for similar compounds.

Stability_Testing_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare stock solution of this compound in the chosen solvent aliquot Aliquot into multiple vials for different time points and conditions prep->aliquot cond1 Condition 1 (e.g., Room Temperature, Light) aliquot->cond1 cond2 Condition 2 (e.g., 4°C, Dark) aliquot->cond2 cond3 Condition 3 (e.g., -20°C, Dark) aliquot->cond3 t0 Time 0 Analysis (Initial concentration) aliquot->t0 tn Time-point 'n' Analysis (e.g., 24h, 48h, 1 week) cond1->tn cond2->tn cond3->tn quant Quantify remaining this compound using a validated analytical method t0->quant tn->quant degrad Identify potential degradation products (e.g., using LC-MS) tn->degrad report Calculate percentage of degradation and determine stability under each condition quant->report Analytical_Protocol start Sample containing this compound extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) start->extraction derivatization Derivatization (e.g., with a silylating agent or heptafluorobutyric acid anhydride) extraction->derivatization gcms GC-MS Analysis derivatization->gcms quant Quantification using an internal standard and matrix-matched calibration curve gcms->quant end Concentration of this compound quant->end

References

Technical Support Center: Optimizing Dosage and Concentration of Olean-12-ene-3,11-diol for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage and concentration of Olean-12-ene-3,11-diol in cell-based assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: I am observing high background or inconsistent results in my tetrazolium-based viability assay (e.g., MTT, XTT). What could be the cause?

A1: This is a common issue with triterpenoid (B12794562) compounds like this compound. The compound itself may be directly reducing the tetrazolium salt, leading to a false positive signal for cell viability.

Troubleshooting Steps:

  • Run a cell-free control: Prepare wells with your this compound concentrations in culture medium without cells. Add the tetrazolium reagent and incubate. A color change will confirm direct reduction by the compound.

  • Switch to an alternative assay: It is highly recommended to use a viability assay that is not based on metabolic reduction. Suitable alternatives include:

    • Sulforhodamine B (SRB) assay: Measures total protein content.

    • ATP-based assays (e.g., CellTiter-Glo®): Quantifies ATP as a marker of viable cells.

Q2: My compound is precipitating in the cell culture medium. How can I improve its solubility?

A2: this compound is a lipophilic molecule and may have poor solubility in aqueous solutions like cell culture media.

Troubleshooting Steps:

  • Optimize stock solution: Ensure your stock solution is fully dissolved in a suitable solvent like DMSO before diluting it in the culture medium.

  • Warm the tube: Gently warming the stock solution at 37°C and using an ultrasonic bath can aid in solubilization.

  • Check final solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and non-toxic to your cells. Run a vehicle control to assess solvent toxicity.

  • Serum concentration: Components in serum can sometimes interact with the compound. Consider testing solubility in a basal medium without serum first.

Q3: I am observing significant cell death even at very low concentrations of this compound. What should I do?

A3: This could be due to high sensitivity of your specific cell line or an error in concentration calculation.

Troubleshooting Steps:

  • Verify calculations: Double-check all calculations for stock solution preparation and serial dilutions.

  • Perform a broad dose-response experiment: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the accurate cytotoxic range for your cell line.

  • Check incubation time: A shorter incubation period may be necessary if the compound is highly potent in your cell model.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a new cell line?

A1: For a new cell line, it is recommended to perform a dose-response experiment over a broad range of concentrations. A good starting point is to test serial dilutions from 10 nM to 100 µM. This will help you identify a narrower, effective range for more detailed follow-up experiments.

Q2: How should I prepare my stock solution of this compound?

A2: this compound is soluble in organic solvents such as DMSO, ethanol, and chloroform. For cell culture experiments, DMSO is the most commonly used solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How long should I incubate the cells with this compound?

A3: The optimal incubation time will depend on your cell line and the specific endpoint you are measuring. Common incubation times for cytotoxicity assays are 24, 48, and 72 hours. It is advisable to perform a time-course experiment to determine the ideal duration for your experimental setup.

Data Presentation: Cytotoxicity of Oleanane (B1240867) Triterpenoids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various oleanane-type triterpenoids, which are structurally related to this compound, against different cancer cell lines. This data can be used as a reference for determining a starting concentration range for your experiments.

Compound/Derivative TypeCancer Cell LineIC50 (µM)
Oleanolic AcidPanc-28 (Pancreatic)~101
Oleanolic AcidB16 2F2 (Melanoma)4.8
2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO)Various tumor cell lines0.001 - 1
Oleanane-type triterpenoid glycosidesVarious cancer cell lines4.4 - 13.7
Barringtogenol CHepG2 (Liver)15.1 ± 1.3
BemeuxinHepG2 (Liver)13.2 ± 1.9
Monodesmosidic saponinsHL-60, HepG2, A549, HeLa7.25 - 22.38
Polyhydroxylated oleanane triterpenoidA549, SMMC-7721, MCF-7, SW48017.55 - 34.74

Experimental Protocols

Sulforhodamine B (SRB) Assay Protocol
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.

    • Include vehicle controls (medium with the same concentration of solvent) and untreated controls (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Fixation:

    • Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

    • Incubate at 4°C for at least 1 hour.

  • Staining:

    • Carefully remove the TCA and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB.

  • Dye Solubilization and Measurement:

    • Allow the plates to air dry.

    • Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Measure the absorbance at approximately 510 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Assay Plate Preparation:

    • Prepare a 96-well opaque-walled plate with cells in culture medium.

    • Include control wells with medium only for background measurement.

  • Compound Treatment:

    • Add this compound to the experimental wells and incubate for the desired period.

  • Reagent and Plate Equilibration:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Thaw the CellTiter-Glo® Reagent and equilibrate it to room temperature.

  • Reagent Addition:

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation and Measurement:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (this compound in DMSO) serial_dilute Prepare Serial Dilutions prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate (24, 48, or 72h) treat_cells->incubate add_reagent Add Assay Reagent (e.g., SRB or CellTiter-Glo) incubate->add_reagent measure Measure Signal (Absorbance or Luminescence) add_reagent->measure calc_viability Calculate % Cell Viability measure->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Cellular Response Olean This compound PI3K PI3K Olean->PI3K Inhibition IKK IKK Olean->IKK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: Hypothetical signaling pathways modulated by this compound.

troubleshooting_logic cluster_assay_issue Assay-Related cluster_compound_issue Compound-Related cluster_cell_issue Cell-Related start Inconsistent Results? tetrazolium Using Tetrazolium Assay? start->tetrazolium Yes precipitation Precipitation Observed? start->precipitation Yes high_toxicity High Toxicity at Low Conc.? start->high_toxicity Yes cell_free Run Cell-Free Control tetrazolium->cell_free switch_assay Switch to SRB or ATP-based Assay cell_free->switch_assay Direct Reduction Confirmed optimize_sol Optimize Stock Solution (Warm, Sonicate) precipitation->optimize_sol check_dmso Check Final DMSO % optimize_sol->check_dmso verify_calc Verify Calculations high_toxicity->verify_calc dose_response Run Broad Dose-Response verify_calc->dose_response

"common challenges in the synthesis of Olean-12-ene-3,11-diol derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Olean-12-ene-3,11-diol derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, offering potential causes and recommended solutions.

Issue 1: Low Yield of C-11 Hydroxylation

Question: I am experiencing low yields during the introduction of the hydroxyl group at the C-11 position of the oleanane (B1240867) scaffold. What are the common causes and how can I improve the yield?

Answer:

Low yields in C-11 hydroxylation are a frequent challenge. The primary reasons often revolve around the choice of oxidizing agent, reaction conditions, and the nature of the starting material.

  • Inefficient Oxidizing Agent: The direct hydroxylation of the C-11 position is challenging. A common strategy involves an initial allylic oxidation to introduce a carbonyl group at C-11, followed by stereoselective reduction.

    • Selenium Dioxide (SeO₂): This is a classic reagent for allylic oxidation. However, stoichiometric amounts can lead to over-oxidation and side products. Using catalytic SeO₂ with a co-oxidant like tert-butyl hydroperoxide (TBHP) can improve selectivity and yield.[1][2]

    • Chromium-based Reagents (e.g., CrO₃): These are powerful oxidizing agents but can be unselective and generate toxic waste. Careful control of stoichiometry and temperature is crucial to minimize side reactions.[2]

    • Ozone (O₃): Ozonolysis can be a chemoselective method for introducing an oxygen functionality at the C-12 position, which can then be further manipulated to achieve C-11 hydroxylation. The outcome is highly dependent on the reaction conditions and the specific oleanolic acid derivative used.[3]

  • Suboptimal Reaction Conditions:

    • Temperature: Allylic oxidations often require elevated temperatures, which can also promote side reactions. It is essential to carefully optimize the temperature to balance reaction rate and selectivity.

    • Solvent: The choice of solvent can significantly impact the solubility of the substrate and the reactivity of the oxidizing agent. Dichloromethane and acetic acid are commonly used.

  • Starting Material Reactivity: The presence of other functional groups in the oleanolic acid derivative can interfere with the desired oxidation. It is often necessary to protect reactive groups, such as the C-3 hydroxyl and C-28 carboxylic acid, prior to C-11 functionalization.

Troubleshooting Workflow for Low C-11 Hydroxylation Yield

start Low Yield at C-11 Hydroxylation reagent Evaluate Oxidizing Agent start->reagent conditions Optimize Reaction Conditions reagent->conditions If yield is still low solution Improved Yield reagent->solution Successful Optimization protection Assess Need for Protecting Groups conditions->protection If side reactions persist conditions->solution Successful Optimization protection->reagent Re-evaluate with protected substrate protection->solution Successful Optimization start Oleanolic Acid Derivative protect_c3 Protect C-3 Hydroxyl (e.g., Acetate, Silyl ether) start->protect_c3 protect_c28 Protect C-28 Carboxyl (e.g., Methyl ester) protect_c3->protect_c28 functionalize_c11 C-11 Functionalization (Oxidation/Reduction) protect_c28->functionalize_c11 deprotect_c3 Deprotect C-3 functionalize_c11->deprotect_c3 deprotect_c28 Deprotect C-28 deprotect_c3->deprotect_c28 final_product This compound Derivative deprotect_c28->final_product start β-Amyrin (Olean-12-en-3β-ol) protect Protection of C-3 OH (e.g., Acetylation) start->protect oxidize Allylic Oxidation at C-11 (e.g., with CrO₃) protect->oxidize intermediate 11-Oxo-3-acetyl-β-amyrin oxidize->intermediate reduce Stereoselective Reduction of C-11 Ketone (e.g., with L-Selectride®) intermediate->reduce deprotect Deprotection of C-3 OAc (Hydrolysis) reduce->deprotect product This compound deprotect->product

References

"preventing degradation of Olean-12-ene-3,11-diol during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Olean-12-ene-3,11-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during extraction and subsequent handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

A1: this compound is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family. Triterpenoids are known for their diverse pharmacological activities, making them valuable compounds in drug discovery and development. Ensuring the stability of this compound during extraction is crucial to preserve its native structure and biological activity, which is essential for accurate scientific investigation and potential therapeutic applications. Degradation can lead to the formation of artifacts, loss of yield, and misleading biological assay results.

Q2: What are the main factors that can cause the degradation of this compound during extraction?

A2: The primary factors that can lead to the degradation of this compound are exposure to harsh pH conditions (both acidic and basic), elevated temperatures, prolonged extraction times, and oxidative stress. The presence of a double bond at the C12-C13 position and hydroxyl groups in its structure makes it susceptible to certain chemical reactions.

Q3: From which natural sources has this compound been isolated?

A3: this compound has been isolated from various plant sources, including the bark of Garcinia vilersiana, the herbs of Onychium japonicum, and Celastrus angulatus.[1] Understanding the plant matrix is important for optimizing extraction protocols.

Q4: What types of solvents are suitable for extracting this compound?

A4: this compound is a lipophilic compound and is soluble in various organic solvents. Common solvents that can be used for its extraction include chloroform, dichloromethane, ethyl acetate (B1210297), acetone, and methanol (B129727). The choice of solvent will depend on the specific extraction technique and the polarity of other compounds in the plant matrix.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete extraction: Insufficient extraction time or temperature.Increase the extraction time in increments of 30 minutes or the temperature by 5°C at a time, while monitoring for degradation. Consider using extraction enhancement techniques like sonication or microwave-assisted extraction.
Degradation of the compound: Exposure to high temperatures or harsh pH.Reduce the extraction temperature and ensure the pH of the extraction solvent is neutral. If acidic or basic conditions are necessary for other reasons, minimize the exposure time.
Inappropriate solvent: The solvent used may not be optimal for solubilizing the compound from the plant matrix.Experiment with a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, methanol). A sequential extraction from non-polar to polar solvents can also be effective.
Presence of unknown peaks in chromatogram Formation of degradation products: The compound may be degrading during extraction or sample processing.Review the extraction conditions (temperature, pH, light exposure) and consider performing a forced degradation study to identify potential degradation products.
Co-extraction of impurities: The solvent system may be extracting other compounds with similar chromatographic properties.Optimize the chromatographic method to improve resolution. Consider a sample clean-up step using Solid Phase Extraction (SPE) prior to analysis.
Poor reproducibility of extraction yield Inconsistent experimental parameters: Variations in temperature, time, solvent-to-solid ratio, or particle size of the plant material.Standardize all extraction parameters. Ensure the plant material is homogenously ground to a consistent particle size. Use calibrated equipment for accurate measurements.
Loss of compound during solvent evaporation High temperature during concentration: The compound may be heat-sensitive.Use a rotary evaporator at a low temperature (e.g., < 40°C) and under reduced pressure for solvent removal. Alternatively, use a gentle stream of nitrogen gas.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be inferred under stress conditions.

cluster_acid Acid-Catalyzed Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation A1 This compound A2 Wagner-Meerwein Rearrangement Products (e.g., Olean-13(18)-ene derivatives) A1->A2 H⁺ A3 Dehydration Products (Formation of additional double bonds) A1->A3 H⁺, Δ B1 This compound B2 Epoxidation of C12-C13 double bond B1->B2 [O] B3 Oxidation of hydroxyl groups (to ketones) B1->B3 [O] B4 Allylic Oxidation Products B1->B4 [O] at C11 or allylic positions C1 This compound C2 Isomerization and Rearrangement Products C1->C2 High Temp (Δ) C3 Decomposition Products C2->C3 Prolonged High Temp (ΔΔ)

Caption: Potential degradation pathways for this compound.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various stress conditions, based on general knowledge of triterpenoid stability. This data should be used as a guideline for experimental design, and specific stability studies are recommended.

Stress Condition Parameter Value Time Hypothetical % Degradation
Acidic pH2.024 h15 - 25%
4.024 h5 - 10%
Neutral pH7.024 h< 2%
Basic pH10.024 h10 - 20%
12.024 h> 30%
Thermal Temperature40°C48 h< 5%
60°C24 h10 - 15%
80°C8 h20 - 30%
Oxidative Reagent3% H₂O₂8 h25 - 40%
Photolytic LightUV (254 nm)24 h5 - 15%

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol provides a general procedure for the extraction of this compound. Optimization may be required depending on the specific plant matrix.

  • Sample Preparation:

    • Air-dry the plant material (e.g., bark, leaves) at room temperature in a well-ventilated area, protected from direct sunlight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of a suitable solvent (e.g., ethyl acetate or a 1:1 mixture of hexane and ethyl acetate).

    • Perform the extraction at room temperature with continuous stirring for 24 hours. Alternatively, use sonication for 1-2 hours or microwave-assisted extraction for 5-10 minutes at a controlled temperature (< 50°C).

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 40°C.

  • Sample Clean-up (Optional):

    • For cleaner extracts, a solid-phase extraction (SPE) step can be employed. Use a C18 cartridge, condition it with methanol and then water. Load the re-dissolved extract and elute with a step gradient of methanol in water.

  • Storage:

    • Store the dried extract in a sealed, amber-colored vial at -20°C to prevent degradation.

start Start: Dried Plant Material prep Grind to Fine Powder start->prep extraction Solvent Extraction (e.g., Ethyl Acetate) prep->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (< 40°C) filtration->concentration cleanup Optional: SPE Cleanup concentration->cleanup storage Store Extract at -20°C concentration->storage Crude Extract cleanup->storage Cleaned Extract end End: Crude Extract storage->end

Caption: General workflow for the extraction of this compound.

Protocol 2: Stability Indicating HPLC Method for Analysis

This protocol outlines a starting point for developing a stability-indicating HPLC method to quantify this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

    • Start with 70% A, increase to 95% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the extract in methanol or acetonitrile and filter through a 0.45 µm syringe filter.

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should perform their own experiments to optimize extraction and analysis methods for their specific needs and to verify the stability of this compound under their experimental conditions.

References

Technical Support Center: Interpreting Complex NMR Spectra of Oleanane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of oleanane (B1240867) triterpenoids. The complex, rigid pentacyclic structure of these molecules often leads to crowded and challenging NMR spectra. This guide offers strategies to resolve these issues and obtain high-quality, interpretable data for accurate structure elucidation.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of oleanane triterpenoids so complex and difficult to interpret?

A1: The complexity arises from the rigid and often highly substituted pentacyclic skeleton. This leads to:

  • Severe Signal Overlap: Many methylene (B1212753) (-CH₂-) and methine (-CH-) protons reside in chemically similar environments, causing their signals to resonate in a narrow region of the spectrum (typically 0.8 - 2.5 ppm), resulting in a broad, unresolved "hump".[1]

  • Complex Splitting Patterns: The rigid chair/boat conformations of the cyclohexane (B81311) rings lead to complex spin-spin coupling networks, making it difficult to discern individual multiplet structures.

  • Numerous Singlets: The characteristic eight angular methyl groups of the oleanane skeleton typically appear as sharp singlets, which can sometimes overlap with each other or with other signals.[2][3]

Q2: What are the characteristic ¹³C NMR signals that help identify an oleanane skeleton?

A2: The most indicative signals in the ¹³C NMR spectrum for a common oleanane with a double bond between C-12 and C-13 are the olefinic carbon resonances. You will typically observe signals around δC 122 (C-12) and δC 145 (C-13).[3][4] The presence of 30 carbon signals, which can be categorized by DEPT experiments into methyl, methylene, methine, and quaternary carbons, is also a key indicator.[2]

Q3: How can I differentiate between an oleanane and an ursane-type triterpenoid (B12794562) using ¹³C NMR?

A3: While structurally very similar, the position of a methyl group distinguishes these two skeletons. This difference is reflected in the chemical shifts of the C-12 and C-13 olefinic carbons. In ursanes, the proximity of the C-29 methyl group to the double bond causes a shielding effect on C-13 and a deshielding effect on C-12.[3][4]

SkeletonTypical δC for C-12Typical δC for C-13
Oleanane~122 ppm~145 ppm
Ursane~124 ppm~139 ppm

Q4: My ¹H NMR spectrum shows very broad peaks. What could be the cause and how can I fix it?

A4: Broad peaks in the NMR spectrum can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is recommended.[5]

  • Sample Concentration: A sample that is too concentrated can lead to peak broadening due to viscosity or aggregation. Diluting the sample may help.[5]

  • Incomplete Dissolution: If the compound is not fully soluble in the deuterated solvent, the sample will be inhomogeneous, resulting in broad lines. Try a different solvent or gently warm the sample.[5]

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Purifying the sample further may be necessary.

Troubleshooting Guides

Guide 1: Resolving Severe Signal Overlap in the Aliphatic Region

Issue: The ¹H NMR spectrum between 0.8 and 2.5 ppm is an unresolved multiplet, making it impossible to assign individual proton signals.

Solutions:

  • Change the Deuterated Solvent: Acquiring the spectrum in a different solvent can alter the chemical shifts of protons, potentially resolving overlapping signals. Aromatic solvents like benzene-d₆ or pyridine-d₅ are known to induce significant chemical shift changes compared to chloroform-d (B32938) (CDCl₃).[5][6]

  • Two-Dimensional (2D) NMR Spectroscopy: 2D NMR is essential for disentangling complex spectra.

    • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons), allowing you to trace out spin systems.[7][8]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to. This helps to spread out the proton signals based on the much larger chemical shift dispersion of the ¹³C spectrum.[8][9]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.[2][8]

Workflow for Resolving Signal Overlap:

Caption: A logical workflow for addressing signal overlap in ¹H NMR spectra.

Guide 2: Assigning the Eight Angular Methyl Singlets

Issue: The eight methyl singlets in the ¹H NMR spectrum are clustered together, making unambiguous assignment difficult.

Solution:

The most powerful technique for assigning methyl groups is ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) . The long-range correlations (typically ²JCH and ³JCH) from the methyl protons to nearby quaternary and methine carbons provide the necessary connectivity information for assignment.

Typical HMBC Correlations for Methyl Group Assignment:

Methyl GroupCorrelates to Carbons (Typical)
H₃-23C-3, C-4, C-5, C-24
H₃-24C-3, C-4, C-5, C-23
H₃-25C-1, C-5, C-9, C-10
H₃-26C-7, C-8, C-9, C-14
H₃-27C-8, C-13, C-14, C-15
H₃-28C-16, C-17, C-18, C-22
H₃-29C-19, C-20, C-21, C-30
H₃-30C-19, C-20, C-21, C-29

Note: The exact correlations can vary depending on the specific substitution pattern of the oleanane triterpenoid.

Logical Relationship for Methyl Assignment:

G H23 ¹H Signal of Me-23 HMBC HMBC Experiment H23->HMBC C4 Quaternary C-4 HMBC->C4 ³J C5 Methine C-5 HMBC->C5 ³J C24 Methyl C-24 HMBC->C24 ²J

Caption: Using HMBC to assign a specific methyl group (Me-23).

Guide 3: Determining Stereochemistry

Issue: The relative stereochemistry of substituents on the oleanane skeleton is unclear from 1D and basic 2D NMR data.

Solution:

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) is the key experiment for determining through-space proximity of protons. Correlations in a NOESY spectrum indicate that two protons are close in space (typically < 5 Å), which is invaluable for establishing stereochemistry.

Example Application: To determine the stereochemistry of a hydroxyl group at C-3, look for NOESY correlations between H-3 and nearby axial or equatorial protons. For example, an axial H-3 would show NOESY cross-peaks to the axial H-2 and H-5 protons.

Experimental Protocols

¹H NMR Spectroscopy
  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Solvent: Chloroform-d (CDCl₃) is a common starting point. If signal overlap is severe, consider benzene-d₆.

  • Concentration: 5-10 mg of sample in 0.6 mL of deuterated solvent.

  • Spectral Width: Typically 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C{¹H} NMR Spectroscopy
  • Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30).

  • Spectral Width: Typically 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds (longer for quaternary carbons).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

DEPT (Distortionless Enhancement by Polarization Transfer)
  • Purpose: To determine the multiplicity of each carbon signal (CH₃, CH₂, CH, or C).

  • Experiments: Three experiments are typically run: DEPT-45 (all carbons with attached protons are positive), DEPT-90 (only CH signals are positive), and DEPT-135 (CH and CH₃ signals are positive, CH₂ signals are negative).

¹H-¹H COSY
  • Pulse Program: A standard COSY experiment (e.g., cosygpppqf).

  • Spectral Width: The same as the ¹H spectrum in both dimensions.

  • Data Points: Acquire at least 1024 points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).

¹H-¹³C HSQC
  • Pulse Program: A standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.2).

  • Spectral Width: The ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

  • Data Points: Typically 1024 points in F2 and 256 increments in F1.

¹H-¹³C HMBC
  • Pulse Program: A standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).

  • Spectral Width: Same as HSQC.

  • Optimization: The long-range coupling delay should be optimized for an average JCH of 8-10 Hz.

¹H-¹H NOESY
  • Pulse Program: A standard NOESY experiment with gradient selection (e.g., noesygpph).

  • Mixing Time: This is a crucial parameter. A mixing time of 300-800 ms (B15284909) is a good starting point for molecules of this size. It may be necessary to run experiments with different mixing times.

References

"Olean-12-ene-3,11-diol interference with common assay reagents"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Olean-12-ene-3,11-diol and other oleanane-type triterpenoids to interfere with common assay reagents and experimental results. Due to the limited specific data on this compound's direct assay interference, this guide focuses on the potential issues arising from the physicochemical properties of this class of hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of this compound that could lead to assay interference?

A1: this compound is a pentacyclic triterpenoid, a class of compounds known for its lipophilicity and poor aqueous solubility. This can lead to several challenges in in vitro assays, including precipitation, aggregation, and non-specific interactions with assay components.

Q2: How can the poor solubility of this compound affect my experimental results?

A2: Poor solubility is a significant source of experimental artifacts. If this compound precipitates in your aqueous assay buffer, the actual concentration in solution will be lower and inconsistent, leading to:

  • Inaccurate Potency: Underestimation of the compound's true biological activity (e.g., artificially high IC50 values).

  • High Variability: Inconsistent results between replicate wells and across different experiments.

  • Non-Specific Effects: The compound precipitate itself can cause non-specific cytotoxicity or interfere with optical measurements.

Q3: Can this compound interfere with absorbance- or fluorescence-based assays?

A3: Yes, compounds like this compound with low aqueous solubility can form colloidal aggregates or precipitates that scatter light. In absorbance-based assays, this light scattering can be incorrectly measured as an increase in absorbance, leading to false-positive results.[1] For fluorescence-based assays, the compound might possess intrinsic fluorescence (autofluorescence) at the excitation and emission wavelengths of your assay, or it could quench the fluorescent signal of the reporter molecule.

Q4: What is compound aggregation and how can it lead to false positives?

A4: Compound aggregation occurs when small molecules self-associate in solution to form colloidal particles, typically in the low micromolar range. These aggregates can non-specifically sequester and denature proteins, leading to enzyme inhibition that is not due to direct binding at the active site. This is a common mechanism for false-positive results in high-throughput screening.

Q5: Could the inherent biological activity of this compound interfere with the interpretation of my cell-based assay results?

A5: Yes. Oleanane triterpenoids have been reported to possess various biological activities, including anti-inflammatory and anti-cancer effects. If your assay is designed to measure a specific cellular pathway (e.g., apoptosis, cytokine production), the inherent bioactivity of this compound could produce a response that is independent of the intended target, complicating data interpretation.

Troubleshooting Guides

Issue 1: Compound Precipitation Observed Upon Dilution in Aqueous Buffer

Symptoms:

  • Visible precipitate or cloudiness in assay wells.

  • Inconsistent results and poor dose-response curves.

Troubleshooting Workflow:

A Precipitation Observed B Optimize Solubilization Protocol A->B C Reduce Final DMSO Concentration B->C D Use Serial Dilutions B->D E Incorporate Solubilizing Excipients B->E F Visually Inspect Plates C->F D->F E->F G Precipitation Resolved? F->G H Proceed with Assay G->H Yes I Consider Alternative Formulation G->I No A Suspected Absorbance Interference B Perform Control Experiments A->B C Measure Compound's Intrinsic Absorbance B->C D Check for Light Scattering B->D E Interference Identified? C->E D->E F Subtract Background Signal E->F Yes G Use a Different Wavelength E->G Yes H Consider a Non-Optical Assay E->H If severe

References

Validation & Comparative

A Comparative Analysis of Olean-12-ene-3,11-diol and Olean-12-ene-3,11-dione: An Overview of Available Biological Activity Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable scarcity of detailed, direct comparative studies on the biological activities of Olean-12-ene-3,11-diol and Olean-12-ene-3,11-dione. While both are oleanane-type pentacyclic triterpenoids, suggesting potential for interesting pharmacological effects, the available data is limited and largely general. This guide summarizes the currently accessible information on each compound to provide a foundation for future research.

Olean-12-ene-3,11-dione: Anti-Inflammatory Potential

This compound: Limited Biological Data

Information regarding the biological activities of this compound is even more limited within peer-reviewed scientific publications. While some commercial chemical suppliers anecdotally suggest a range of potential activities including anti-inflammatory, antilipemic, and neuroprotective effects, these claims are not substantiated by accessible, rigorous experimental data. The signaling pathways mentioned in such contexts, including PPARα/TFEB, p38MAPK, and PI3K/AKT, remain speculative without dedicated research to confirm these interactions.

Context from Related Oleanane (B1240867) Triterpenoids

To provide a broader context, the oleanane skeleton is a common scaffold for a multitude of bioactive natural products. Oleanolic acid, a closely related and extensively studied oleanane triterpenoid (B12794562), and its derivatives have demonstrated a wide array of pharmacological activities, including well-documented anti-inflammatory and anti-cancer effects.[2][3] These compounds are known to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and Nrf2 pathways.[4] The established bioactivity of these related compounds underscores the potential of this compound and Olean-12-ene-3,11-dione as subjects for future pharmacological investigation.

Experimental Methodologies for Future Investigation

For researchers interested in exploring the biological activities of these compounds, established experimental protocols for evaluating oleanane triterpenoids can be adapted.

In Vitro Anti-Inflammatory Activity Assessment

A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells, such as the RAW 264.7 cell line.

Experimental Protocol: Nitric Oxide (NO) Production Assay

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (this compound or Olean-12-ene-3,11-dione) for 1 hour.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, with the exception of the negative control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. IC50 values can be determined from the dose-response curve.

In Vitro Cytotoxicity Assessment

The cytotoxic potential of these compounds against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay

  • Cell Culture and Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are cultured in appropriate media and seeded in 96-well plates at a density of 1 x 10^4 cells/well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and IC50 values are determined.

Signaling Pathway and Experimental Workflow Diagrams

Due to the lack of specific data for this compound and Olean-12-ene-3,11-dione, the following diagrams represent generalized workflows and a hypothetical signaling pathway based on the known activities of other oleanane triterpenoids.

G cluster_0 Experimental Workflow: Biological Activity Screening start Start: Compound Acquisition (this compound / Olean-12-ene-3,11-dione) assay_prep Prepare Stock Solutions (e.g., in DMSO) start->assay_prep anti_inflammatory Anti-Inflammatory Assays (e.g., NO Production in RAW 246.7 cells) assay_prep->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) assay_prep->cytotoxicity data_analysis Data Analysis (IC50 Determination) anti_inflammatory->data_analysis cytotoxicity->data_analysis comparison Comparative Analysis of Bioactivity data_analysis->comparison G cluster_1 Hypothetical Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes Induces Transcription oleanane Oleanane Triterpenoid (Hypothetical) oleanane->IKK Inhibits?

References

A Comparative Analysis of the Anti-inflammatory Effects of Olean-12-ene-3,11-diol Derivatives and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of oleanolic acid derivatives, a class of compounds to which Olean-12-ene-3,11-diol belongs, and the well-established synthetic glucocorticoid, dexamethasone (B1670325). While direct comparative studies on this compound and dexamethasone are limited, this guide synthesizes available experimental data on related oleanolic acid derivatives to offer valuable insights for researchers in inflammation and drug discovery.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of oleanolic acid derivatives and dexamethasone from various in vitro and in vivo models. It is important to note that the data for oleanolic acid derivatives represents a class of compounds and not specifically this compound, for which specific data was not found.

Table 1: In Vitro Anti-inflammatory Activity

Compound ClassAssayCell LineStimulantEndpointResult
Oleanolic Acid Derivatives Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)>75% inhibition of NO at 1 µg/mL (for a diamine-PEGylated derivative)[1]A series of 11-oxo-oleanolic acid derivatives showed potent inhibition of NO production in LPS-induced BV2 cells[2][3]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)Indole oleanolic acid derivatives inhibited the expression of pro-inflammatory cytokines[1]
Dexamethasone Nitric Oxide (NO) ProductionPeritoneal MacrophagesLipopolysaccharide (LPS)Inhibition of NO production with a concentration of 10 µM[4]
Cytokine Inhibition (IL-6)Peripheral Blood Mononuclear Cells (PBMCs)Concanavalin AIC50 > 10⁻⁶ M considered resistant[5]In another study, the IC50 for dexamethasone inhibition of LPS-induced IL-6 was ~0.5 x 10⁻⁸ M[6]
Lymphocyte ProliferationHuman Lymphocytes-IC50 of 1.1 ng/mL[7]
T-helper Cell TraffickingIn vivo (clinical trial)-IC50 of 3.36 ng/mL[7]

Table 2: In Vivo Anti-inflammatory Activity

Compound ClassAnimal ModelAssayDosageResult
Oleanolic Acid Derivatives MouseTPA-induced Ear EdemaNot specifiedA diamine-PEGylated derivative of oleanolic acid induced greater suppression of edema than diclofenac[1]
RatCarrageenan-induced Paw EdemaNot specifiedAcetylated and methylated derivatives elicited a better anti-inflammatory response than the parent triterpenic acid[1]
Dexamethasone RatCarrageenan-induced Paw Edema0.225 or 2.25 mg/kgDose-dependent inhibition of edema[7]
RatCollagen-induced ArthritisNot specifiedPotent anti-inflammatory actions on paw edema[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[9][10]

  • Animals: Male Wistar rats or Swiss albino mice are typically used.[10] Animals are acclimatized for at least one week before the experiment.

  • Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar surface of the left hind paw of the animal.[10]

  • Treatment: The test compound (e.g., oleanolic acid derivative) or reference drug (e.g., dexamethasone) is administered, typically intraperitoneally or orally, at a specified time before the carrageenan injection.

  • Measurement of Edema: Paw volume or thickness is measured at various time points after carrageenan injection using a plethysmometer or digital calipers.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the change in paw volume/thickness in the treated group with the control group.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This in vitro assay is used to assess the potential of compounds to inhibit the production of the pro-inflammatory mediator, nitric oxide.[11][12]

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[11][12]

  • Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration before being stimulated with LPS (e.g., 1 µg/mL).

  • NO Measurement: After a 24-hour incubation with LPS, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[11][12]

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The half-maximal inhibitory concentration (IC50) can also be determined.

Signaling Pathways and Mechanisms of Action

Both oleanolic acid derivatives and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Dexamethasone: Mechanism of Action

Dexamethasone, a synthetic glucocorticoid, acts by binding to the glucocorticoid receptor (GR) in the cytoplasm.[13] This complex then translocates to the nucleus where it interferes with the activity of pro-inflammatory transcription factors like NF-κB. Dexamethasone can inhibit NF-κB activity through the induction of the IκBα inhibitory protein, which traps NF-κB in the cytoplasm, preventing it from activating pro-inflammatory gene expression.[14] Additionally, the GR-dexamethasone complex can directly interact with NF-κB, leading to the repression of its transcriptional activity.[13][15]

G Dexamethasone Anti-inflammatory Signaling Pathway cluster_nucleus DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR Binds DEX_GR DEX-GR Complex Nucleus Nucleus DEX_GR->Nucleus Translocates IkBa_Gene IκBα Gene IkBa_Protein IκBα Protein NFkB_p65_p50 NF-κB (p65/p50) IkBa_Protein->NFkB_p65_p50 Sequesters in Cytoplasm NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocation (Inhibited) Inflammatory_Genes Pro-inflammatory Genes Inflammation Inflammation DEX_GR_n DEX-GR Complex IkBa_Gene_n IκBα Gene DEX_GR_n->IkBa_Gene_n Activates Transcription DEX_GR_n->NFkB_p65_p50_n Directly Inhibits Inflammatory_Genes_n Pro-inflammatory Genes NFkB_p65_p50_n->Inflammatory_Genes_n Activates Transcription G Oleanolic Acid Derivative Anti-inflammatory Signaling Pathway cluster_nucleus OA_Derivative Oleanolic Acid Derivative IKK IκB Kinase (IKK) OA_Derivative->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) Inflammation Inflammation NFkB_n_node NF-κB ProInflammatory_Genes_node Pro-inflammatory Gene Expression NFkB_n_node->ProInflammatory_Genes_node Activates

References

A Comparative Guide to the Cytotoxicity of Olean-12-ene-3,11-diol and Cisplatin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cisplatin (B142131) is a well-established anticancer drug with potent cytotoxic effects across a wide range of malignancies. Its mechanism primarily involves the induction of DNA damage, leading to cell cycle arrest and apoptosis. However, its clinical use is often limited by significant side effects and the development of drug resistance.

Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562), belongs to a class of natural compounds known for their diverse pharmacological activities, including anticancer effects. While specific data on this compound is limited, studies on related oleanane (B1240867) triterpenoids suggest that their cytotoxic action is mediated through the induction of apoptosis and cell cycle arrest, often involving mitochondrial pathways. This comparison aims to juxtapose the known cytotoxic profiles and mechanisms of action of these two compounds to inform future research and drug development efforts.

Data Presentation: A Comparative Look at Cytotoxicity

Due to the absence of direct comparative studies, this section presents available cytotoxicity data for cisplatin and representative oleanane triterpenoids against various cancer cell lines. It is important to note that IC50 values can vary significantly between different studies due to variations in experimental conditions such as cell line, exposure time, and assay method.

Table 1: Cytotoxicity of Cisplatin in Various Human Cancer Cell Lines

Cancer Cell LineIC50 (µM)Exposure Time (hours)Assay
A549 (Lung Carcinoma)3.49 - 36.9448 - 72MTT
BEAS-2B (Normal Lung)2.10 - 47.4324 - 72MTT
MCF-7 (Breast Cancer)Varies widely48 - 72MTT
HeLa (Cervical Cancer)Varies widely48 - 72MTT
HepG2 (Liver Cancer)Varies widely48 - 72MTT
C33-A (Cervical Cancer)Not specifiedNot specifiedNot specified
SKOV-3 (Ovarian Cancer)Not specifiedNot specifiedNot specified
H460 (Lung Carcinoma)Not specifiedNot specifiedNot specified
H520 (Lung Carcinoma)Not specifiedNot specifiedNot specified

Source: Data compiled from multiple studies. A meta-analysis has shown significant heterogeneity in published IC50 values for cisplatin, highlighting the importance of standardized experimental protocols[1].

Table 2: Cytotoxicity of Representative Oleanane Triterpenoids in Various Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Oleanolic AcidPanc-28 (Pancreatic)~101[2]
Oleanolic AcidB16 2F2 (Melanoma)4.8[2]
Olean-12-eno[2,3-c][1][3]oxadiazol-28-oic acid (OEOA)K562 (Leukemia)0.78 ± 0.037[4]
Olean-12-eno[2,3-c][1][3]oxadiazol-28-oic acid (OEOA)HEL (Leukemia)0.21 ± 0.041[4]
Olean-12-eno[2,3-c][1][3]oxadiazol-28-oic acid (OEOA)Jurkat (Leukemia)0.29 ± 0.025[4]

Note: Data for this compound is not available. The table presents data for the parent compound, oleanolic acid, and a synthetic derivative to provide a potential range of activity for this class of compounds.

Experimental Protocols

Standard methodologies are employed to assess the cytotoxicity of anticancer compounds. The following protocols are generalized examples of how the cytotoxic effects of this compound and cisplatin could be compared.

Cell Culture and Treatment

Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, cells are treated with various concentrations of this compound or cisplatin for specific durations (e.g., 24, 48, 72 hours).

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Treatment: After the drug treatment period, the culture medium is removed.

  • MTT Addition: A solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[5]

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., isopropanol (B130326) or DMSO) is added to dissolve the formazan crystals.[5]

  • Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[5]

  • Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated.

Mandatory Visualization

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plates incubation Incubate for 24h start->incubation treatment Treat with varying concentrations of This compound or Cisplatin incubation->treatment incubation2 Incubate for 24, 48, or 72h treatment->incubation2 mtt_assay Perform MTT Assay incubation2->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 G Cisplatin Cisplatin DNA_damage DNA Damage (Intra- and Inter-strand crosslinks) Cisplatin->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Oleanane This compound ROS Increased ROS Production Oleanane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax Bax (Pro-apoptotic) Bax->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Structure-Activity Relationship of Olean-12-ene-3,11-diol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Olean-12-ene scaffold, a pentacyclic triterpenoid (B12794562) backbone, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Olean-12-ene-3,11-diol derivatives, focusing on their cytotoxic and anti-inflammatory properties. While comprehensive SAR studies on a broad series of this compound derivatives are limited in the current scientific literature, this guide synthesizes available data on the parent compound and structurally related analogs to provide insights into the key structural features influencing their biological activity.

Comparative Analysis of Biological Activity

The biological activity of oleanane (B1240867) triterpenoids is significantly influenced by the nature and position of functional groups on the pentacyclic core. For this compound derivatives, modifications at the C-3, C-11, and C-28 positions are anticipated to be critical for modulating their cytotoxic and anti-inflammatory effects.

Cytotoxic Activity

Derivatives of the closely related oleanolic acid have demonstrated that modifications to the A and C rings can lead to potent cytotoxic agents.[1] For instance, the introduction of electron-withdrawing groups often enhances activity. While specific data for a series of 3,11-diol derivatives is scarce, we can infer potential trends from related compounds. The parent compound, (3β,11α)-Olean-12-ene-3,11-diol, has been isolated from natural sources such as Onychium japonicum.[2] Studies on other dihydroxy oleanane derivatives, such as Oleanan-12-ene-2,3-diol, have shown significant cytotoxic effects against melanoma and cervical cancer cells, suggesting the diol functionality can be conducive to anticancer activity.[3]

Compound/Derivative ClassKey Structural FeaturesCancer Cell Line(s)Activity (IC50)Reference
Oleanolic Acid 3β-OH, 28-COOHPanc-28 (Pancreatic)~101 µM[1]
Olean-12-en-3-one 3-oxoNot specifiedGenerally less active than derivatives[1]
CDDO 2-cyano-3,12-dioxo-1,9(11)-dien-28-oic acidVarious tumor cell lines0.001 - 1 µM[1]
Methyl 2-bromobetulonate Related triterpenoidCCRF-CEM2.9 µM[4]
2'-aminothiazolo oleanonic acid Thiazole ring at C2/C3CCRF-CEM9.7 - 11.4 µM[4]
3β,6β-dihydroxyolean-12-en-27-oic acid 3,6-diol, 27-COOHNot specifiedCytotoxic and apoptosis-inducing[5]

This table includes data from structurally related oleanane derivatives to provide a comparative context due to the limited availability of data on a comprehensive series of this compound derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of oleanane triterpenoids is well-documented. Modifications leading to derivatives like 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) have been shown to potently suppress the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] The presence of hydroxyl groups, as in the 3,11-diol scaffold, may contribute to anti-inflammatory effects through mechanisms such as the inhibition of pro-inflammatory cytokine production. For example, a lactone derivative of oleanolic acid significantly diminished nitric oxide (NO) production and down-regulated the mRNA expression of iNOS, COX-2, IL-6, IL-1β, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and comparison of biological data. Below are representative protocols for key experiments cited in the evaluation of oleanane derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivative stock solution (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a control group without LPS stimulation and a group with LPS stimulation but no test compound.

  • Incubate the plate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is determined using a standard curve prepared with sodium nitrite.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable for understanding complex biological data and experimental processes.

Caption: Inferred structure-activity relationships for this compound derivatives.

Cytotoxicity_Workflow start Start cell_culture Seed Cancer Cells in 96-well plates start->cell_culture compound_prep Prepare Serial Dilutions of Test Compounds cell_culture->compound_prep treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Analysis of Olean-12-ene-3,11-diol and Other Natural Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chronic inflammation is a significant underlying factor in a multitude of diseases, driving a continuous search for novel and effective anti-inflammatory agents. Natural products, with their vast structural diversity and inherent biological activity, represent a promising reservoir for the discovery of new therapeutic leads. This guide provides a comparative analysis of the anti-inflammatory efficacy of Olean-12-ene-3,11-diol, a pentacyclic triterpenoid, against a panel of well-established natural anti-inflammatory compounds: Curcumin (B1669340), Boswellic Acid, Resveratrol, Quercetin, and Gingerol.

This document summarizes available quantitative data, details common experimental methodologies for assessing anti-inflammatory activity, and visualizes key signaling pathways to offer a comprehensive resource for researchers in the field.

Quantitative Comparison of Anti-Inflammatory Efficacy

The following tables summarize the in vitro efficacy of the selected natural compounds against key inflammatory mediators and pathways. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. It is important to note that direct, comprehensive experimental data for this compound is limited in the current scientific literature. Therefore, data for structurally related oleanane (B1240867) triterpenoids are included to provide a potential indication of its activity profile, with the understanding that these are not direct measurements for this compound itself.

Table 1: Inhibition of Key Inflammatory Enzymes and Pathways (IC50 Values)

CompoundTargetIC50 (µM)Cell Line/System
Oleanane Triterpenoids (analogs) NF-κB3.1 - 18.9HepG2 cells
CurcuminNF-κB~15RAW264.7 cells[1]
5-LOX0.5 - 5Various
COX-2VariableVarious
Boswellic Acid (AKBA)5-LOX1.5Human neutrophils[2]
Cathepsin G0.5 - 4.1Cell-free assay[3]
mPGES-13 - 10Cell-free assay[3]
ResveratrolNitric Oxide (NO) Production1.35RAW264.7 macrophages[4]
IL-6 Production1.12RAW264.7 macrophages[4]
TNF-α Production1.92RAW264.7 macrophages[4]
QuercetinNitric Oxide (NO) Production~20-50RAW264.7 macrophages
TNF-α Production~10-30Various
Gingerol (6-Gingerol)Nitric Oxide (NO) Production~5-40J774.1 macrophages[5]
COX-2VariableVarious

Table 2: Inhibition of Pro-inflammatory Cytokine Production (IC50 Values)

CompoundCytokineIC50 (µM)Cell Line
ResveratrolIL-61.12RAW264.7 macrophages[4]
ResveratrolTNF-α1.92RAW264.7 macrophages[4]
Boswellic Acid Composition (LI13019F1)TNF-α12.38 µg/mLHuman PBMCs[6]
Gingerol (6-Paradol)IL-6, TNF-αEffective at 20 µg/mLBV-2 microglia[7]

Mechanisms of Anti-Inflammatory Action: Key Signaling Pathways

The anti-inflammatory effects of these natural compounds are mediated through their interaction with various signaling pathways that regulate the inflammatory response. The diagrams below, generated using Graphviz, illustrate some of the primary pathways targeted by these molecules.

G cluster_NFkB Cytoplasm cluster_Nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Oleanane Oleanane Triterpenoids Oleanane->NFkB Curcumin Curcumin Curcumin->NFkB Curcumin->COX2 Resveratrol Resveratrol Resveratrol->NFkB Quercetin Quercetin Quercetin->NFkB Gingerol Gingerol Gingerol->NFkB Gingerol->COX2

Caption: Inhibition of the NF-κB signaling pathway by various natural compounds.

The NF-κB pathway is a central regulator of inflammation. Many natural compounds, likely including this compound and its analogs, exert their anti-inflammatory effects by inhibiting the activation and nuclear translocation of NF-κB. This, in turn, suppresses the expression of pro-inflammatory genes, including those encoding for iNOS, COX-2, and various cytokines.[8][9][10]

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins_COX1 Prostaglandins (B1171923) (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 Leukotrienes Leukotrienes LOX->Leukotrienes Curcumin Curcumin Curcumin->COX2 Curcumin->LOX Boswellic_Acid Boswellic Acid Boswellic_Acid->LOX Gingerol Gingerol Gingerol->COX2

Caption: Inhibition of the Arachidonic Acid Cascade by natural compounds.

The arachidonic acid pathway is another critical target for anti-inflammatory drugs. Enzymes like COX-2 and 5-LOX produce pro-inflammatory mediators such as prostaglandins and leukotrienes. Compounds like Curcumin, Boswellic Acid, and Gingerol have been shown to inhibit these enzymes.[2][3][5]

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the comparative evaluation of anti-inflammatory compounds. Below are detailed methodologies for key in vitro assays commonly employed in this field.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO2 incubator.[11]

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[12]

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound, Curcumin, etc.) for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11][12] Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[12][13] The absorbance is measured at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is generated to calculate the nitrite concentration in the samples.

  • Cell Viability: A concurrent cell viability assay (e.g., MTT or MTS) should be performed to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound.[12]

G Start Seed RAW 264.7 cells in 96-well plate Pretreat Pre-treat with Test Compound Start->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Viability MTT Assay for Cell Viability Incubate->Viability Griess Griess Assay Collect->Griess Measure Measure Absorbance (540 nm) Griess->Measure

Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.

Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to directly inhibit the enzymatic activity of COX-2.

  • Assay Principle: The assay typically measures the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.

  • Reagents:

    • Human recombinant COX-2 enzyme

    • Reaction buffer (e.g., Tris-HCl)

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.[14]

    • Add various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[15]

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.[16]

    • Initiate the reaction by adding arachidonic acid and the chromogenic substrate.[14][16]

    • Monitor the change in absorbance over time at the appropriate wavelength (e.g., 590-620 nm for TMPD oxidation) using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

G Setup Prepare reaction mix: Buffer, Heme, COX-2 Add_Inhibitor Add Test Compound or Control Setup->Add_Inhibitor Pre_incubate Pre-incubate Add_Inhibitor->Pre_incubate Initiate Initiate reaction with Arachidonic Acid & Chromogen Pre_incubate->Initiate Measure Kinetic measurement of Absorbance Initiate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Experimental workflow for the COX-2 inhibition assay.

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of NF-κB.

  • Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be measured by the light produced upon addition of its substrate, luciferin.

  • Cell Line: HEK293T or other suitable cell lines are commonly used.[2][17]

  • Assay Procedure:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.[18]

    • After 24-48 hours, pre-treat the cells with various concentrations of the test compound.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS.[18]

    • After the stimulation period (typically 6-8 hours), lyse the cells.[18]

    • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.[18][19]

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell number and transfection efficiency.

    • Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

G Seed Seed HEK293T cells Transfect Co-transfect with NF-κB-Luc & Renilla-Luc plasmids Seed->Transfect Pretreat Pre-treat with Test Compound Transfect->Pretreat Stimulate Stimulate with TNF-α or LPS Pretreat->Stimulate Lyse Lyse cells Stimulate->Lyse Measure Measure Firefly & Renilla Luciferase Activity Lyse->Measure Normalize Normalize and Calculate IC50 Measure->Normalize

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

Conclusion

While this compound remains a less-characterized compound in terms of its specific anti-inflammatory efficacy, its structural relationship to other oleanane triterpenoids suggests that it likely possesses anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway. In comparison, natural compounds such as Curcumin, Boswellic Acid, Resveratrol, Quercetin, and Gingerol have been more extensively studied, with a significant body of evidence supporting their multi-targeted anti-inflammatory effects.

This guide provides a foundational comparison based on the available data. Further research, including direct head-to-head comparative studies employing standardized experimental protocols, is necessary to definitively establish the efficacy of this compound relative to these other well-known natural anti-inflammatory agents. Such studies will be crucial in guiding the future development of novel anti-inflammatory therapeutics from natural sources.

References

In Vitro Validation of Olean-12-ene-3,11-diol's Effect on the NF-κB Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of Olean-12-ene-3,11-diol, also known as Soyasapogenol B, on the Nuclear Factor-kappa B (NF-κB) signaling pathway against other established NF-κB inhibitors. The information presented is collated from preclinical studies to support further research and drug development endeavors.

Executive Summary

This compound, a natural oleanane (B1240867) triterpenoid, has demonstrated inhibitory effects on the NF-κB signaling pathway in vitro. This guide details the mechanistic action of this compound and compares its activity with well-characterized synthetic inhibitors such as TPCA-1 and IMD-0354. The data presented herein is intended to provide a framework for evaluating this compound as a potential therapeutic agent targeting NF-κB-mediated inflammation and disease.

Comparative Analysis of NF-κB Inhibitors

The following table summarizes the in vitro activity of this compound (Soyasapogenol B) and comparator compounds on the NF-κB pathway.

CompoundTarget in NF-κB PathwayCell TypeAssayEffective Concentration/IC50Reference
This compound (Soyasapogenol B) IKKα/β, IκBα phosphorylation and degradation, p65 nuclear translocationMurine MacrophagesWestern Blot, Luciferase Reporter Assay10-40 µmol/L (qualitative inhibition)[1]
TPCA-1 IKKβHEK293 cellsLuciferase Reporter Assay<1 nM[2]
IMD-0354 IKKβHEK293 cellsLuciferase Reporter Assay292 nM[2]
BAY 11-7082 IκBα phosphorylationVariousMultiple~5-10 µM[1]

Mechanism of Action: this compound

In vitro studies have elucidated the mechanism by which this compound (Soyasapogenol B) inhibits the canonical NF-κB pathway. Upon stimulation with lipopolysaccharide (LPS), a potent activator of the NF-κB pathway, this compound has been shown to:

  • Inhibit IKKα/β Phosphorylation: It prevents the activation of the IκB kinase (IKK) complex, a critical upstream event in the NF-κB cascade.[1]

  • Block IκBα Phosphorylation and Degradation: By inhibiting IKK, it subsequently prevents the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα.[1]

  • Prevent p65 Nuclear Translocation: As IκBα remains bound to the p65/p50 NF-κB dimer in the cytoplasm, the translocation of the transcriptionally active p65 subunit to the nucleus is inhibited.[1]

This multi-level inhibition effectively abrogates the transcription of NF-κB target genes involved in the inflammatory response.

Signaling Pathway and Experimental Workflow Diagrams

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates p65_p50 p65/p50 IkappaB->p65_p50 sequesters p_IkappaB p-IκBα IkappaB->p_IkappaB p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates Proteasome Proteasome Olean_diol This compound Olean_diol->IKK_complex inhibits p_IkappaB->Proteasome ubiquitination & degradation DNA κB DNA sites p65_p50_nuc->DNA binds Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription initiates

Caption: The NF-κB signaling pathway and the inhibitory point of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_western_targets Western Blot Targets cluster_data_analysis Data Analysis seed_cells Seed Macrophages pre_treat Pre-treat with This compound or Comparator seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate luciferase NF-κB Luciferase Reporter Assay stimulate->luciferase western_blot Western Blot stimulate->western_blot quantification Quantify Luminescence & Band Intensity luciferase->quantification p_IKK p-IKKα/β western_blot->p_IKK p_IkappaB p-IκBα western_blot->p_IkappaB total_IkappaB Total IκBα western_blot->total_IkappaB nuclear_p65 Nuclear p65 western_blot->nuclear_p65 p_IKK->quantification p_IkappaB->quantification total_IkappaB->quantification nuclear_p65->quantification comparison Compare with Controls & Established Inhibitors quantification->comparison

Caption: Experimental workflow for in vitro validation of NF-κB inhibitors.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human embryonic kidney cells (HEK293) stably transfected with an NF-κB luciferase reporter construct.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for luciferase assay, 6-well for Western blot). After reaching 70-80% confluency, cells are pre-treated with various concentrations of this compound or comparator compounds for a specified time (e.g., 2 hours). Subsequently, cells are stimulated with an NF-κB activator, such as lipopolysaccharide (LPS; 1 µg/mL), for the indicated time period.[1]

NF-κB Luciferase Reporter Assay
  • Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.

  • Protocol:

    • Following treatment, cells in a 96-well plate are washed with phosphate-buffered saline (PBS).

    • Cells are lysed using a passive lysis buffer.

    • The cell lysate is transferred to an opaque 96-well plate.

    • Luciferase assay reagent containing the substrate (luciferin) is added to each well.

    • Luminescence is immediately measured using a luminometer.

    • To normalize for transfection efficiency, a co-transfected Renilla luciferase vector can be used, and the ratio of Firefly to Renilla luminescence is calculated.

Western Blot Analysis
  • Principle: This technique is used to detect specific proteins in a sample. It allows for the assessment of protein expression levels and post-translational modifications, such as phosphorylation.

  • Protocol for IκBα Phosphorylation and Degradation:

    • After treatment, whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.[1]

  • Protocol for p65 Nuclear Translocation:

    • Cytoplasmic and nuclear protein fractions are isolated using a nuclear extraction kit.

    • Protein concentration is determined for each fraction.

    • Equal amounts of nuclear protein are analyzed by Western blot as described above, using a primary antibody against the p65 subunit of NF-κB.

    • Lamin B1 is used as a nuclear loading control.[1]

Conclusion

The available in vitro evidence indicates that this compound (Soyasapogenol B) is a potent inhibitor of the canonical NF-κB signaling pathway. Its ability to target multiple upstream steps in the cascade, including IKK activation and IκBα degradation, suggests a robust mechanism of action. While direct quantitative comparisons with synthetic inhibitors like TPCA-1 and IMD-0354 require further investigation to establish precise IC50 values for this compound, the qualitative data strongly supports its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further studies are warranted to fully characterize its potency, selectivity, and efficacy in various disease models.

References

Head-to-Head Comparison: Olean-12-ene-3,11-diol vs. Celecoxib in the Context of COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the pentacyclic triterpenoid (B12794562) Olean-12-ene-3,11-diol and the well-established selective COX-2 inhibitor, Celecoxib. The comparison focuses on their mechanisms of action related to the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. While Celecoxib is a direct inhibitor of the COX-2 enzyme with well-documented potency, current research on this compound points towards a different, indirect anti-inflammatory mechanism.

Executive Summary

Celecoxib is a potent and selective direct inhibitor of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins (B1171923). In contrast, while this compound exhibits anti-inflammatory properties, there is currently no publicly available data demonstrating its direct inhibitory activity on the COX-2 enzyme. The available evidence suggests that its anti-inflammatory effects may stem from the suppression of COX-2 expression, a distinct mechanism from direct enzymatic inhibition. This guide will delve into the specifics of these differing modes of action, supported by available data and detailed experimental methodologies.

Data Presentation

The following tables summarize the key characteristics and reported activities of this compound and Celecoxib.

Table 1: Comparative Overview

FeatureThis compoundCelecoxib
Compound Class Pentacyclic Triterpenoid (Oleanane-type)Diaryl-substituted Pyrazole
Primary Anti-inflammatory Mechanism Suppression of pro-inflammatory gene expression (including COX-2)Selective, direct inhibition of the COX-2 enzyme
Direct COX-2 Inhibition (IC50) Data not available in the public domain~40 nM[1] (values can vary by assay)

Table 2: Reported Anti-Inflammatory and Related Biological Activities

ActivityThis compoundCelecoxib
Effect on Pro-inflammatory Cytokines Reduces levels of various pro-inflammatory cytokines.Reduces inflammation, which can indirectly affect cytokine levels.
Effect on Prostaglandin (B15479496) Synthesis May reduce prostaglandin levels by suppressing COX-2 expression.Directly inhibits the synthesis of prostaglandins by blocking the COX-2 enzyme.[1]
Other Reported Activities Antilipemic effects, neuroprotective properties.Analgesic, antipyretic, and potential anti-cancer activities.[2]

Mechanism of Action

Celecoxib: A Direct COX-2 Inhibitor

Celecoxib is a well-characterized nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the COX-2 enzyme.[3] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[4][5] By binding to and inhibiting the active site of COX-2, Celecoxib effectively blocks the production of these prostaglandins, thereby reducing inflammation and pain.[1] Its selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature, which is associated with a reduced risk of certain gastrointestinal side effects compared to non-selective NSAIDs.[3]

This compound: An Indirect Modulator of Inflammatory Pathways

Current scientific literature does not provide evidence of direct inhibition of the COX-2 enzyme by this compound. Instead, studies on related oleanane (B1240867) triterpenoids suggest an anti-inflammatory mechanism that involves the modulation of gene expression. These compounds have been shown to suppress the activation of transcription factors, such as NF-κB, which are crucial for the expression of pro-inflammatory genes, including COX-2. By inhibiting the synthesis of the COX-2 enzyme, this compound can also lead to a reduction in prostaglandin production, but through an upstream regulatory mechanism rather than direct enzyme inhibition.

Signaling Pathway Visualization

The following diagram illustrates the arachidonic acid cascade and the distinct points of intervention for Celecoxib and this compound.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-2 Enzyme COX-2 Enzyme COX-2 Enzyme Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2->Prostaglandins (e.g., PGE2) Inflammatory Response Inflammatory Response Prostaglandins (e.g., PGE2)->Inflammatory Response Pro-inflammatory Stimuli Pro-inflammatory Stimuli NF-kB Activation NF-kB Activation Pro-inflammatory Stimuli->NF-kB Activation COX-2 Gene Transcription COX-2 Gene Transcription NF-kB Activation->COX-2 Gene Transcription COX-2 mRNA COX-2 mRNA COX-2 Gene Transcription->COX-2 mRNA COX-2 mRNA->COX-2 Enzyme Translation Celecoxib Celecoxib Celecoxib->COX-2 Enzyme Direct Inhibition This compound This compound This compound->NF-kB Activation Suppression of Expression

Caption: Proposed mechanisms of action for Celecoxib and this compound.

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a common method for determining the direct inhibitory effect of a compound on COX-2 activity.

Principle: The assay measures the peroxidase component of the COX-2 enzyme. The peroxidase activity is determined by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[6][7][8][9]

Materials:

  • Human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Hemin (cofactor)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., TMPD)

  • Test compound (this compound or Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer and the colorimetric substrate.

    • 100% Activity wells: Add assay buffer, hemin, COX-2 enzyme, and the colorimetric substrate.

    • Inhibitor wells: Add assay buffer, hemin, COX-2 enzyme, the colorimetric substrate, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Detection: Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in a kinetic or endpoint mode.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Enzyme, Substrates, Buffers) Plate_Setup Set up 96-well plate (Blank, Control, Inhibitor) Reagent_Prep->Plate_Setup Compound_Prep Prepare Test Compound Dilutions Compound_Prep->Plate_Setup Pre-incubation Pre-incubate plate Plate_Setup->Pre-incubation Reaction_Start Initiate reaction with Arachidonic Acid Pre-incubation->Reaction_Start Detection Measure Absorbance Reaction_Start->Detection Calc_Inhibition Calculate % Inhibition Detection->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for a typical in vitro COX-2 inhibition assay.

Conclusion

The comparison between this compound and Celecoxib highlights two distinct approaches to mitigating inflammation centered around the COX-2 enzyme. Celecoxib is a direct, potent, and selective inhibitor of COX-2, with a well-established quantitative profile. This compound, representing a class of oleanane triterpenoids, appears to exert its anti-inflammatory effects through an indirect mechanism involving the suppression of pro-inflammatory gene expression, including that of COX-2.

For researchers in drug discovery, this distinction is critical. While both compounds may lead to a reduction in inflammatory mediators, their different mechanisms of action have significant implications for their pharmacological profiles, potential therapeutic applications, and side-effect profiles. Further research, specifically in vitro enzymatic assays, is required to determine if this compound possesses any direct COX-2 inhibitory activity and to quantify its potency if such activity exists. This would enable a more direct and comprehensive head-to-head comparison with established COX-2 inhibitors like Celecoxib.

References

Cross-Validation of HPLC and NMR Data for the Definitive Characterization of Olean-12-ene-3,11-diol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The structural elucidation and purity assessment of natural products are critical steps in drug discovery and development. Olean-12-ene-3,11-diol, a pentacyclic triterpenoid, has garnered interest for its potential biological activities. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound, emphasizing the power of cross-validating data from both techniques for unambiguous identification and quantification.

I. Principles of Analysis: HPLC vs. NMR

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to determine the purity of a sample and quantify its components. In the context of this compound, Reverse-Phase HPLC (RP-HPLC) is the most common modality. This method separates compounds based on their hydrophobicity, with more nonpolar compounds having a stronger interaction with the stationary phase and thus eluting later.

Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can elucidate the connectivity of atoms and the stereochemistry of a molecule. For a complex molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

II. Data Presentation: A Comparative Summary

Cross-validation involves using the strengths of each technique to overcome the limitations of the other. HPLC provides quantitative data on purity and concentration, while NMR confirms the identity of the analyte.

HPLC Performance Data

Due to the lack of a strong chromophore in this compound, UV detection is typically performed at low wavelengths (205-210 nm).[1][2] For enhanced sensitivity and identification, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed.[1][2]

ParameterHPLC with UV DetectionHPLC with ELSD/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection based on light scattering or mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation.High; MS provides mass information for peak identification.
Sensitivity Lower, due to weak chromophore.Higher, particularly with MS.
Quantification Feasible with proper calibration.More accurate and precise, especially with an appropriate internal standard.
Structural Info None.MS provides molecular weight and fragmentation data.
NMR Spectral Data

Table 1: ¹³C NMR Chemical Shifts for this compound (CDCl₃)

Carbon PositionChemical Shift (δ) ppmCarbon PositionChemical Shift (δ) ppm
138.71624.2
227.21747.9
379.11841.9
438.81946.1
555.22031.0
618.32134.9
732.62237.1
840.02328.1
947.62415.6
1037.02515.7
1168.42616.9
12128.52726.0
13138.82828.5
1443.42933.3
1526.13023.7
Data sourced from spectral database information.

III. Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are representative protocols for the HPLC and NMR analysis of this compound.

HPLC Analysis Protocol

This protocol is based on common practices for the analysis of oleanane-type triterpenoids.[1][2]

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of approximately 1 mg/mL.[1]

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% formic acid.

      • Start with a composition of 50% B, increasing linearly to 98% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

NMR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring 1D and 2D NMR spectra for structural elucidation.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Experiments:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • 1D Experiments:

      • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of the protons.

      • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Acquire a carbon spectrum to determine the number of different carbon environments. DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

    • 2D Experiments:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular framework.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Assign all ¹H and ¹³C chemical shifts by systematically analyzing the 1D and 2D NMR data.

IV. Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_Sample Sample Preparation cluster_HPLC HPLC Analysis cluster_NMR NMR Analysis cluster_Validation Cross-Validation Sample This compound Sample HPLC_Prep Prepare Sample for HPLC (Dissolve & Filter) Sample->HPLC_Prep NMR_Prep Prepare Sample for NMR (Dissolve in CDCl3) Sample->NMR_Prep HPLC_Run Perform RP-HPLC HPLC_Prep->HPLC_Run HPLC_Data Obtain Chromatogram (Purity, Retention Time) HPLC_Run->HPLC_Data CrossValidate Correlate HPLC & NMR Data HPLC_Data->CrossValidate NMR_Run Acquire 1D & 2D NMR Spectra NMR_Prep->NMR_Run NMR_Data Obtain Spectral Data (Chemical Shifts, Couplings) NMR_Run->NMR_Data NMR_Data->CrossValidate Conclusion Definitive Characterization: Identity, Purity, & Structure CrossValidate->Conclusion

Caption: Workflow for the cross-validation of HPLC and NMR data.

HPLC_Workflow start Start prep Sample Preparation (Dissolve & Filter) start->prep inject Inject into HPLC prep->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect data Chromatogram (Retention Time, Peak Area) detect->data end End data->end NMR_Workflow start Start prep Sample Preparation (Dissolve in CDCl3) start->prep acquire_1D Acquire 1D Spectra (¹H, ¹³C, DEPT) prep->acquire_1D acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1D->acquire_2D process Data Processing acquire_2D->process assign Structure Elucidation process->assign end End assign->end

References

Safety Operating Guide

Proper Disposal of Olean-12-ene-3,11-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

A summary of the known properties of Olean-12-ene-3,11-diol is presented below. This information is crucial for making informed decisions regarding its handling and disposal.

PropertyValue
Chemical Formula C₃₀H₅₀O₂
Molecular Weight 442.72 g/mol [1]
Appearance Powder[]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[3]
Purity >98% (typical for commercially available research grades)[3]

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to minimize risk to personnel and the environment.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

2. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for "Non-Hazardous Solid Chemical Waste."

  • Ensure that only this compound and other compatible, non-hazardous solid wastes are placed in this container. Do not mix with hazardous materials such as reactive, corrosive, flammable, or toxic chemicals.

3. Preparing Solid Waste for Disposal:

  • For pure, solid this compound, carefully transfer the powder into the designated non-hazardous solid waste container.

  • Minimize dust generation during transfer. If necessary, handle in a fume hood or a well-ventilated area.

4. Preparing Solutions for Disposal:

  • If this compound is in a solvent, the disposal method depends on the solvent's properties.

  • Volatile Organic Solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetone):

    • Collect the solution in a designated "Halogenated" or "Non-Halogenated" organic waste container, depending on the solvent.

    • Do not evaporate the solvent in a fume hood as a means of disposal.

  • Non-Volatile Solvents (e.g., DMSO):

    • Collect the solution in a designated container for DMSO waste.

5. Final Disposal:

  • Once the non-hazardous solid waste container is full, seal it securely.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department. Follow their specific procedures for waste collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have This compound for Disposal assess_form Assess Physical Form start->assess_form solid Solid Powder assess_form->solid Solid solution In Solution assess_form->solution Solution non_haz_container Place in Labeled 'Non-Hazardous Solid Chemical Waste' Container solid->non_haz_container identify_solvent Identify Solvent solution->identify_solvent ehs_pickup Arrange for Disposal through Institutional EHS non_haz_container->ehs_pickup volatile_organic Volatile Organic Solvent (e.g., Chloroform, Acetone) identify_solvent->volatile_organic Volatile dmso DMSO identify_solvent->dmso Non-Volatile organic_waste Collect in Designated Organic Waste Container (Halogenated or Non-Halogenated) volatile_organic->organic_waste dmso_waste Collect in Designated DMSO Waste Container dmso->dmso_waste organic_waste->ehs_pickup dmso_waste->ehs_pickup end End of Process ehs_pickup->end

Disposal workflow for this compound.

References

Personal protective equipment for handling Olean-12-ene-3,11-diol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Olean-12-ene-3,11-diol

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on general principles of laboratory safety and information from SDSs of structurally similar compounds. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures and disposal plans to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Based on the safety information for analogous compounds, the following personal protective equipment is recommended when handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Wear impervious, flame-retardant clothing. Use chemical-impermeable gloves (e.g., nitrile, neoprene).
Respiratory Protection If engineering controls are insufficient or if handling fine powders that may become airborne, use a full-face respirator with appropriate particulate and organic vapor cartridges.
Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Weighing:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Before handling, ensure all necessary PPE is correctly donned.

  • To minimize dust formation, handle the solid compound with care. Use a spatula or other appropriate tool for transfers.

  • If weighing, do so within the fume hood or a balance enclosure to contain any airborne particles.

  • Close the container tightly immediately after use.

2.2. Dissolving the Compound:

  • Consult product literature for appropriate solvents. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

  • Add the solvent to the weighed compound slowly and stir to dissolve. If heating is required, use a controlled heating source such as a heating mantle or water bath, and ensure adequate ventilation.

2.3. Experimental Use:

  • Conduct all manipulations of the compound and its solutions within a chemical fume hood.

  • Avoid direct contact with skin and eyes.

  • Prevent the formation of aerosols or mists.

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures:

Exposure RouteFirst-Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Section 1.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • For large spills, contact your institution's EHS department immediately.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Chemical: Collect unused this compound in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials that have come into contact with the chemical (e.g., gloves, paper towels, pipette tips) should be considered chemical waste.

  • Disposal Route: Contact your institution's EHS department to arrange for proper disposal by a licensed waste disposal company. Do not dispose of down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Weighing Weigh Compound DonPPE->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate WasteCollection Collect Waste Decontaminate->WasteCollection DoffPPE Doff PPE WasteCollection->DoffPPE EHSContact Contact EHS for Disposal WasteCollection->EHSContact

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.